molecular formula C9H7BrN2 B088770 1-(4-bromophenyl)-1H-pyrazole CAS No. 13788-92-6

1-(4-bromophenyl)-1H-pyrazole

Katalognummer: B088770
CAS-Nummer: 13788-92-6
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: SQCVGDMTHFQUKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-1H-pyrazole is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. As a member of the pyrazole class of heterocyclic compounds, this brominated derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules. Pyrazole cores are recognized as privileged structures in medicinal chemistry, present in numerous FDA-approved pharmaceuticals and agrochemicals due to their favorable drug-like properties and ability to impart significant biological activity . Researchers utilize this compound as a foundational scaffold to develop novel therapeutic agents. Its structure is particularly valuable for creating molecular hybrids, which have been shown to enhance bioactivity in vivo . The presence of the bromine atom on the phenyl ring is a critical structural feature, as halogen substituents are frequently employed to improve a compound's potency and optimize its pharmacokinetic profile through selective interactions with biological targets . In research settings, derivatives based on this scaffold have been investigated for a range of potential applications, including serving as starting materials for the development of anticancer agents and antimicrobial compounds . The compound's suitability for further functionalization makes it an ideal candidate for parallel synthesis and the generation of diverse compound libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVGDMTHFQUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440008
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-92-6
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-1H-pyrazole derivatives through the reaction of 1,3-dicarbonyl compounds with (4-bromophenyl)hydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry, offering a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a 4-bromophenyl substituent provides a valuable handle for further synthetic modifications and structure-activity relationship (SAR) studies. These derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

Core Synthesis: The Knorr Pyrazole Synthesis

The primary method for synthesizing 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis. This acid-catalyzed condensation reaction involves the reaction of a β-dicarbonyl compound with (4-bromophenyl)hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the (4-bromophenyl)hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis is a well-established pathway in organic chemistry. The following diagram illustrates the key steps involved in the reaction of an unsymmetrical 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine, highlighting the formation of two possible regioisomers.

Knorr_Mechanism dicarbonyl 1,3-Dicarbonyl (R1 ≠ R3) hydrazone_A Hydrazone A dicarbonyl->hydrazone_A Attack at C1 hydrazone_B Hydrazone B dicarbonyl->hydrazone_B Attack at C3 hydrazine 4-Bromophenylhydrazine hydrazine->hydrazone_A hydrazine->hydrazone_B cyclic_int_A Cyclic Intermediate A hydrazone_A->cyclic_int_A Intramolecular Cyclization cyclic_int_B Cyclic Intermediate B hydrazone_B->cyclic_int_B Intramolecular Cyclization pyrazole_A Regioisomer A 1-(4-bromophenyl)-3-R1-5-R3-pyrazole cyclic_int_A->pyrazole_A Dehydration pyrazole_B Regioisomer B 1-(4-bromophenyl)-3-R3-5-R1-pyrazole cyclic_int_B->pyrazole_B Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of various this compound derivatives from different 1,3-dicarbonyl precursors. The accompanying table summarizes the reaction conditions and reported yields for easy comparison.

General Experimental Workflow

The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds typically follows a straightforward workflow, as depicted in the diagram below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix 1,3-Dicarbonyl Compound, (4-bromophenyl)hydrazine, Solvent, and Catalyst reaction 2. Heat reaction mixture (Conventional or Microwave) reactants->reaction monitoring 3. Monitor reaction progress by TLC reaction->monitoring precipitation 4. Cool and precipitate product (e.g., by adding water) monitoring->precipitation filtration 5. Filter the crude product precipitation->filtration washing 6. Wash with appropriate solvent filtration->washing purification 7. Purify by Recrystallization or Column Chromatography washing->purification characterization 8. Characterize the final product (NMR, IR, MS, Elemental Analysis) purification->characterization

Caption: General Experimental Workflow for Pyrazole Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol describes the synthesis of a symmetrical pyrazole, where regioselectivity is not a concern.

  • Reactants:

    • Acetylacetone (1.0 mmol)

    • (4-bromophenyl)hydrazine hydrochloride (1.0 mmol)

    • Ethanol (10 mL)

    • [Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst

  • Procedure:

    • To a 25 mL round-bottomed flask, add acetylacetone (1.0 mmol), (4-bromophenyl)hydrazine hydrochloride (1.0 mmol), and ethanol (10 mL).

    • Add the cerium catalyst (5 mol %) to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

  • Characterization Data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole:

    • Appearance: Brown liquid

    • ¹H NMR (200 MHz, CDCl₃) δ: 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H).

    • ¹³C NMR (50 MHz, CDCl₃) δ: 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2.

    • MS (ESI): m/z = 251 [M+H]⁺.[2]

Protocol 2: Synthesis of 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole from 3,5-Heptanedione

This protocol provides an example with a different symmetrical β-diketone.

  • Reactants:

    • 3,5-Heptanedione (1.0 mmol)

    • (4-bromophenyl)hydrazine (1.0 mmol)

    • Ethanol (10 mL)

    • [Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, substituting 3,5-heptanedione for acetylacetone.

  • Characterization Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole:

    • ¹H NMR (200 MHz, CDCl₃) δ: 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H).

    • ¹³C NMR (50 MHz, CDCl₃) δ: 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2.

    • MS (ESI): m/z = 279 [M+H]⁺.[2]

Protocol 3: Synthesis of 1-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole from 1,1,1-Trifluoro-2,4-pentanedione

This protocol illustrates the synthesis with a fluorinated unsymmetrical β-diketone, often leading to high regioselectivity.

  • Reactants:

    • 1,1,1-Trifluoro-2,4-pentanedione

    • (4-bromophenyl)hydrazine

  • General Procedure: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The regioselectivity is generally high, favoring the formation of the isomer where the more electrophilic carbonyl (adjacent to the CF₃ group) reacts first with the NH₂ group of the hydrazine.

  • Note: Specific experimental details for this exact transformation with yields were not found in the provided search results, but the synthesis of similar analogs is well-documented.[3]

Data Summary Table

The following table summarizes the synthesis of various this compound derivatives from different 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundCatalyst/SolventTimeTemp.Yield (%)Reference
AcetylacetoneCH₃CH₃[Ce(L-Pro)₂]₂(Oxa) / Ethanol-RTHigh[2]
3,5-HeptanedioneC₂H₅C₂H₅[Ce(L-Pro)₂]₂(Oxa) / Ethanol-RTHigh[2]
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione2-hydroxyphenylPhenylH₂SO₄ / Ethanol6 hReflux60[4]

Purification of 1-(4-bromophenyl)-1H-pyrazoles

The purification of the synthesized pyrazoles is crucial to obtain compounds of high purity for subsequent biological evaluation or further synthetic transformations. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. A suitable solvent or solvent system is chosen in which the pyrazole is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization.[4]

  • Column Chromatography: For liquid products or for the separation of regioisomers, column chromatography on silica gel is the method of choice. A suitable eluent system, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is used to achieve separation.[2]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A more formal purification involves dissolving the pyrazole in a solvent, treating it with an acid to form the salt which then crystallizes, and is subsequently separated and neutralized to give the pure pyrazole.[5]

Biological Relevance and Drug Development Applications

This compound derivatives have emerged as a promising class of compounds in drug discovery due to their diverse biological activities. The pyrazole nucleus is a key pharmacophore in several approved drugs, and the 4-bromophenyl moiety offers a site for further functionalization, allowing for the fine-tuning of their pharmacological profiles.

Potential Therapeutic Targets and Signaling Pathways

Research has indicated that this compound derivatives may exert their biological effects through various mechanisms, including:

  • Kinase Inhibition: Several pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. For example, pyrazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a crucial node in the PI3K/Akt/mTOR signaling pathway that governs cell survival, proliferation, and metabolism.[6] Additionally, pyrazole urea derivatives have been developed as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[7]

  • Modulation of N-formyl Peptide Receptors (FPRs): FPRs are involved in the regulation of inflammatory processes. Some studies have explored 1-(4-bromophenyl)-pyrazole derivatives as potential modulators of these receptors, which could be beneficial in treating inflammatory diseases.[8]

  • Antimicrobial and Antiparasitic Activity: Certain this compound derivatives have demonstrated significant activity against various pathogens. For instance, some have been evaluated for their in vitro antileishmanial properties.[1]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by pyrazole-based kinase inhibitors.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response promotes Inhibitor 1-(4-bromophenyl)pyrazole Derivative (Kinase Inhibitor) Inhibitor->Akt inhibits

Caption: Pyrazole Derivatives as Kinase Inhibitors.

Conclusion

The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds via the Knorr pyrazole synthesis remains a robust and highly adaptable method for generating a diverse range of heterocyclic compounds. This technical guide has provided a detailed overview of the synthetic methodology, including reaction mechanisms, experimental protocols, and data summaries. The straightforward nature of the synthesis, coupled with the significant biological potential of the resulting products, makes this an attractive area of research for medicinal chemists and drug development professionals. The ability to modulate key signaling pathways involved in diseases such as cancer and inflammation underscores the therapeutic promise of this class of molecules. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Cyclocondensation Reaction for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of cyclocondensation reactions for the synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. This document details the reaction mechanism, presents quantitative data for reaction optimization, provides detailed experimental protocols for key transformations, and includes mandatory visualizations to illustrate the synthetic pathways.

Core Mechanism: The Knorr Pyrazole Synthesis

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

The mechanism commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[2][3]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[2] The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Reaction Conditions: The choice of solvent, temperature, and the nature of the acid catalyst can influence the isomeric ratio.[4] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[5]

The overall mechanism can be visualized as a stepwise process involving key intermediates.

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Protonation Protonation of Carbonyl Oxygen 1_3_Dicarbonyl->Protonation H+ Hydrazine Hydrazine Derivative Nucleophilic_Attack_1 Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack_1 Protonation->Nucleophilic_Attack_1 Dehydration_1 Dehydration Nucleophilic_Attack_1->Dehydration_1 Hydrazone_Intermediate Hydrazone Intermediate Dehydration_1->Hydrazone_Intermediate -H2O Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone_Intermediate->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration_2 Dehydration Cyclic_Intermediate->Dehydration_2 Pyrazole Pyrazole Dehydration_2->Pyrazole -H2O

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Quantitative Data on Pyrazole Synthesis

The yield and regioselectivity of the Knorr pyrazole synthesis are highly dependent on the substrates and reaction conditions. The following table summarizes quantitative data from various reported syntheses.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Yield (%)Regioisomeric RatioReference
AcetylacetoneHydrazine Sulfate10% NaOH (aq)177-81N/A[6]
AcetylacetoneHydrazine HydrateWater295N/A[7]
Ethyl AcetoacetatePhenylhydrazineNano-ZnO-95Major Isomer[8]
4,4,4-Trifluoro-1-arylbutan-1,3-dionesArylhydrazineHCl/DMAc-74-7798:2[8]
2-(Trifluoromethyl)-1,3-diketonePhenylhydrazineEthanol (reflux)-63Single Isomer[9]
Substituted AcetylacetoneHydrazinesEthylene Glycol-70-95-[10]
Ethyl BenzoylacetateHydrazine Hydrate1-Propanol/Acetic Acid1HighN/A[11]
1-Phenylbutane-1,3-dione2,4,4-Trimethylpentan-2-amineO-(4-nitrobenzoyl)hydroxylamine/DMF1.546N/A[12]
2,4-Pentanedione4-FluoroanilineO-(4-nitrobenzoyl)hydroxylamine/DMF1.560N/A[12]

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate[6]

Materials:

  • Hydrazine sulfate (0.50 mole, 65 g)

  • 10% Sodium hydroxide solution (400 mL)

  • Acetylacetone (2,4-pentanedione) (0.50 mole, 50 g)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve hydrazine sulfate in 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add acetylacetone dropwise with stirring while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C, during which the 3,5-dimethylpyrazole will precipitate.

  • Dilute the contents of the flask with 200 mL of water to dissolve any precipitated sodium sulfate.

  • Transfer the mixture to a separatory funnel and extract with 125 mL of ether.

  • Separate the layers and extract the aqueous layer with four 40-mL portions of ether.

  • Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • Dry the slightly yellow crystalline residue at reduced pressure to obtain 3,5-dimethylpyrazole (37–39 g, 77–81% yield), with a melting point of 107–108°C.

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate[11]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction by TLC (30% ethyl acetate/70% hexane).

  • Once the ethyl benzoylacetate is completely consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring rapidly for 30 minutes.

  • Filter the reaction mixture using a Buchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the general workflow for a typical Knorr pyrazole synthesis experiment, from starting materials to product characterization.

Pyrazole_Synthesis_Workflow cluster_planning 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_characterization 4. Characterization Select_Reactants Select 1,3-Dicarbonyl and Hydrazine Select_Conditions Choose Solvent and Catalyst Select_Reactants->Select_Conditions Mix_Reactants Mix Reactants Select_Conditions->Mix_Reactants Control_Temperature Control Temperature Mix_Reactants->Control_Temperature Monitor_Progress Monitor by TLC Control_Temperature->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Crystallization/Chromatography) Solvent_Removal->Purification Yield Determine Yield Purification->Yield MP Measure Melting Point Yield->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) MP->Spectroscopy

Caption: Experimental workflow for pyrazole synthesis.

References

Spectroscopic Profile of 1-(4-bromophenyl)-1H-pyrazole: A ¹H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(4-bromophenyl)-1H-pyrazole. This document details the expected chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, supported by established experimental protocols and visual aids to facilitate understanding and application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the functional handle provided by the bromo-substituted phenyl group. Accurate spectroscopic characterization is paramount for confirming its synthesis and for any subsequent structural modifications or biological evaluations. ¹H NMR spectroscopy is a primary and powerful tool for the structural elucidation of such molecules. This guide will focus on the detailed analysis of its ¹H NMR spectrum.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrazole ring and the 4-bromophenyl substituent. Due to the lack of a publicly available, fully assigned experimental spectrum for the unsubstituted this compound, the following data is a combination of experimental data for closely related analogs, such as 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, and theoretical predictions based on the known effects of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'~7.52 - 7.60Doublet (d)~8.5 - 9.02H
H-3', H-5'~7.36 - 7.45Doublet (d)~8.5 - 9.02H
H-3~7.70Doublet of doublets (dd)J₃,₄ ≈ 1.8-2.5, J₃,₅ ≈ 0.5-1.01H
H-5~8.10Doublet (d)J₅,₄ ≈ 2.5-3.01H
H-4~6.50Triplet or ddJ₄,₃ ≈ 1.8-2.5, J₄,₅ ≈ 2.5-3.01H

Note: The chemical shifts for the pyrazole protons (H-3, H-4, H-5) are estimations based on the parent pyrazole and substituted derivatives. The data for the bromophenyl protons (H-2', H-6' and H-3', H-5') is based on experimental data from substituted analogs.[1]

Structural Assignment and Rationale

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of each proton.

  • Bromophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the bromophenyl ring typically appear as two distinct doublets in the aromatic region. The protons ortho to the bromine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the pyrazole ring (H-2', H-6') due to the electron-withdrawing nature of the pyrazole. The coupling between these adjacent protons results in a characteristic doublet splitting pattern with a coupling constant of approximately 8.5 - 9.0 Hz.

  • Pyrazole Protons (H-3, H-4, H-5):

    • H-5: This proton is adjacent to the nitrogen atom connected to the electron-withdrawing bromophenyl ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-4.

    • H-3: This proton is also adjacent to a nitrogen atom and is expected to be downfield, though typically less so than H-5. It will likely appear as a doublet of doublets due to coupling with both H-4 and a smaller long-range coupling with H-5.

    • H-4: This proton is situated between two carbon atoms and is generally the most upfield of the pyrazole protons. It is expected to appear as a triplet or a doublet of doublets due to coupling with both H-3 and H-5.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

  • Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.

  • Temperature: Standard probe temperature (e.g., 298 K).

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Transfer to NMR Tube A->B C Instrument Setup (Parameter Optimization) B->C D Data Acquisition (FID Generation) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structural Elucidation F->G

References

Crystal Structure Analysis of 1-(4-bromophenyl)-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of several 1-(4-bromophenyl)-1H-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystal growth, and illustrates their potential mechanisms of action through signaling pathway diagrams.

Crystallographic Data Summary

The following table summarizes the crystallographic data for a selection of this compound derivatives, allowing for a clear comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZTemperature (K)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁BrN₂OMonoclinicP2₁/n17.7233(4)3.8630(1)20.4224(5)90110.137(3)904100
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁BrN₂OTriclinicP-19.6716(8)11.4617(9)13.8257(10)113.592.753(6)93.754298
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleC₂₁H₁₆Br₂N₂OrthorhombicP2₁2₁2₁10.5815(3)11.2119(3)15.4569(4)9090904100
3-(4-Bromophenyl)-5-methyl-1H-pyrazoleC₁₀H₉BrN₂OrthorhombicP2₁2₁2₁5.9070(3)9.2731(7)17.5641(14)9090904293

Experimental Protocols

The synthesis and crystal structure determination of these derivatives involve a series of well-defined experimental procedures.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A common and effective method for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction[1].

Procedure:

  • Phosphoryl chloride (POCl₃, 5.6 ml) is added dropwise to cold N,N-dimethylformamide (DMF, 22.5 ml) with continuous stirring at 273–278 K over a period of 30 minutes. This forms the Vilsmeier reagent.

  • 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is then added to the reaction mixture.

  • The resulting mixture is stirred at 333 K for 6 hours and subsequently cooled to room temperature.

  • The crude product is poured into crushed ice, leading to the formation of a white precipitate.

  • The solid is collected by filtration, dried, and purified by column chromatography using chloroform as the eluent.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a chloroform solution of the purified product[1].

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector, such as a CCD or CMOS detector. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Potential Signaling Pathways

This compound derivatives have shown promise as anticancer and anti-inflammatory agents. Their mechanism of action is believed to involve the modulation of key signaling pathways.

Experimental Workflow for Crystal Structure Analysis

The logical flow from a synthesized compound to its fully characterized crystal structure is a critical process in chemical and pharmaceutical research.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization Slow Evaporation data_collection Data Collection crystallization->data_collection Single Crystal Selection structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Analysis.

Inhibition of NF-κB Signaling in Inflammation

The anti-inflammatory effects of pyrazole derivatives can be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

nf_kb_pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription nfkb->transcription inflammation Inflammatory Response transcription->inflammation pyrazole This compound Derivative pyrazole->ikk Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Inhibition of VEGFR-2 Signaling in Angiogenesis

The anticancer activity of certain pyrazole derivatives is linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors.

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) dimerization->downstream cell_response Endothelial Cell Proliferation, Migration, & Survival downstream->cell_response angiogenesis Angiogenesis cell_response->angiogenesis pyrazole This compound Derivative pyrazole->dimerization Inhibition

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

References

Navigating the Solubility Landscape of 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility properties of 1-(4-bromophenyl)-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected solubility trends based on structurally related compounds and providing detailed experimental protocols for its determination. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation.

Predicted Solubility in Common Organic Solvents

Based on the general solubility characteristics of pyrazole derivatives, this compound is anticipated to exhibit a range of solubilities in common organic solvents. The presence of the aromatic bromophenyl group suggests that the molecule has significant non-polar character, while the pyrazole ring with its nitrogen atoms introduces some polarity.

For researchers working with this compound, the following organic solvents are commonly employed for the synthesis and purification of similar pyrazole-based compounds. This table summarizes the expected solubility behavior and provides a starting point for solvent screening.

Solvent ClassSolventPredicted SolubilityRationale
Protic Solvents MethanolHighThe polar hydroxyl group can hydrogen bond with the nitrogen atoms of the pyrazole ring.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.
Aprotic Polar Solvents AcetoneModerate to HighThe carbonyl group can act as a hydrogen bond acceptor, interacting with the N-H of the pyrazole ring if present, or generally solvating the polar parts of the molecule.
AcetonitrileModerateIts polarity is suitable for dissolving many organic compounds, including pyrazole derivatives.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Aprotic Non-Polar Solvents DichloromethaneModerateThe compound's non-polar bromophenyl group should interact favorably with this solvent.
TolueneModerate to LowThe aromatic nature of toluene can interact with the phenyl ring of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation: Add excess solute to solvent B 2. Equilibration: Shake at constant temperature A->B 24-72 hours C 3. Separation: Allow solid to settle B->C D 4. Filtration: Remove undissolved solid C->D E 5. Dilution: Prepare sample for analysis D->E F 6. Analysis: Determine concentration (HPLC/UV-Vis) E->F G 7. Calculation: Determine solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding and practical framework for researchers to approach the solubility characterization of this compound. By following the outlined experimental protocol, scientists can generate reliable and accurate solubility data, which is essential for advancing research and development in their respective fields.

Theoretical Calculation of Molecular Orbitals for 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the theoretical calculation of molecular orbitals for 1-(4-bromophenyl)-1H-pyrazole. This document outlines the standard computational methodologies, expected data, and the logical framework for such an investigation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its electronic structure through the calculation of molecular orbitals is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations, providing valuable insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the associated energy gap. These parameters are fundamental in describing the molecule's electron-donating and accepting capabilities.

Computational Methodology

A robust theoretical investigation of this compound's molecular orbitals involves a systematic computational workflow. The following protocol is based on established practices for similar aromatic and heterocyclic compounds.[1]

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this is the B3LYP functional combined with a 6-311G(d,p) basis set.[2][3]

Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

Electronic Property Calculation

With the optimized geometry, the electronic properties are calculated. This includes the energies of the molecular orbitals, particularly the HOMO and LUMO. The analysis of the wavefunction provides insights into the distribution of electron density in these frontier orbitals.[4] For brominated aromatic compounds, functionals like ωB97X-D have shown good performance and can be considered for comparative analysis.[5][6][7]

The following diagram illustrates the typical workflow for these theoretical calculations:

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output Data Input_Structure Initial Molecular Structure (e.g., from 2D sketch) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized 3D Structure Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Frequency_Calculation->Electronic_Properties Thermodynamic_Data Thermodynamic Properties Frequency_Calculation->Thermodynamic_Data Molecular_Orbitals Molecular Orbital Energies (HOMO, LUMO) Electronic_Properties->Molecular_Orbitals Electronic_Descriptors Other Electronic Descriptors (Energy Gap, Mulliken Charges, MEP) Electronic_Properties->Electronic_Descriptors

Caption: A typical computational workflow for theoretical molecular orbital analysis.

Expected Quantitative Data

The theoretical calculations will yield a range of quantitative data that describe the electronic structure of this compound. While specific values require performing the actual calculations, the following tables present the expected parameters and illustrative data based on trends observed in similar pyrazole derivatives and brominated aromatic compounds.

Table 1: Calculated Molecular Orbital Energies

ParameterDescriptionExpected Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.5

Note: These are estimated values. The presence of the bromine atom is expected to lower the energy gap compared to unsubstituted phenylpyrazole, indicating higher reactivity.[1]

Table 2: Key Quantum Chemical Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ2 / (2η)A measure of the molecule's electrophilic character.

Logical Framework for Interpretation

The calculated molecular orbital data provides a foundation for understanding the chemical behavior of this compound. The logical relationship between the theoretical calculations and the predicted properties is outlined below.

Logical_Framework cluster_theory Theoretical Foundation cluster_calculations Core Calculations cluster_properties Predicted Molecular Properties DFT Density Functional Theory (DFT) (e.g., B3LYP/6-311G(d,p)) HOMO_LUMO HOMO & LUMO Energies DFT->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) DFT->MEP Reactivity Chemical Reactivity (e.g., sites for electrophilic/nucleophilic attack) HOMO_LUMO->Reactivity Stability Kinetic Stability (related to HOMO-LUMO gap) HOMO_LUMO->Stability MEP->Reactivity Drug_Action Potential for Drug Action (e.g., receptor binding) Reactivity->Drug_Action Stability->Drug_Action

Caption: The logical flow from theoretical calculation to property prediction.

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the energy gap) is a critical indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). The Molecular Electrostatic Potential (MEP) map further visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a guide to its intermolecular interactions.

Conclusion

The theoretical calculation of molecular orbitals for this compound, primarily through DFT methods, offers a powerful, non-experimental route to understanding its fundamental electronic properties. By following a systematic computational protocol, researchers can obtain valuable quantitative data on the HOMO-LUMO energies and other quantum chemical descriptors. This information is instrumental in predicting the molecule's reactivity, stability, and potential as a candidate for drug development and materials science applications. The methodologies and frameworks presented in this guide provide a solid foundation for conducting and interpreting such theoretical investigations.

References

The Paal-Knorr Synthesis of Substituted Pyrazoles Using Aryl Hydrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The Paal-Knorr synthesis, a classic and versatile method, offers a straightforward route to this valuable heterocyclic motif through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6] This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing substituted pyrazoles using aryl hydrazines, with a focus on experimental protocols, data presentation, and the strategic importance of these compounds in drug development.

Core Synthesis and Mechanism

The Paal-Knorr pyrazole synthesis is fundamentally a reaction between a 1,3-dicarbonyl compound and a hydrazine, which upon condensation and subsequent dehydration, yields the aromatic pyrazole ring.[7][8][9] When an aryl hydrazine is used, N-aryl substituted pyrazoles are obtained, which are of significant interest in pharmaceutical research. The reaction is typically acid-catalyzed, facilitating the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable pyrazole.[8][10]

A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the aryl hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][3][8] The outcome is often governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the aryl hydrazine, as well as the reaction conditions, most notably the pH.[1][8]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (+ Aryl Hydrazine) Aryl_Hydrazine Aryl_Hydrazine Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Substituted_Pyrazole Substituted_Pyrazole Cyclic_Intermediate->Substituted_Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Paal-Knorr pyrazole synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of substituted pyrazoles via the Paal-Knorr reaction.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This classic procedure, first reported by Knorr, is a foundational example of the synthesis.[11]

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Glacial acetic acid (catalyst)

    • Ethanol (solvent)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). Note: The reaction can be exothermic.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture under reflux for 1 hour.[8]

    • After cooling, the resulting syrup is placed in an ice bath to induce crystallization.[8]

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolone.[8]

Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a more general approach applicable to a wider range of substituted 1,3-diketones and aryl hydrazines.

  • Reagents and Materials:

    • Substituted 1,3-diketone (e.g., benzoylacetone)

    • Substituted aryl hydrazine (e.g., 4-chlorophenylhydrazine)

    • 1-Propanol (solvent)

    • Glacial acetic acid (catalyst)

    • Water

    • Standard laboratory glassware for heating and filtration

  • Procedure:

    • In a suitable reaction vessel, mix the 1,3-diketone (e.g., ethyl benzoylacetate, 3 mmol) and the aryl hydrazine (e.g., hydrazine hydrate, 6 mmol).[7]

    • Add the solvent (e.g., 1-propanol, 3 mL) and a few drops of glacial acetic acid as the catalyst.[7]

    • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[7][8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[7][8]

    • Allow the mixture to cool slowly to facilitate complete crystallization.[8]

    • Collect the solid product by filtration, wash with a small amount of cold water, and air dry.

    • Further purification can be achieved by recrystallization.

Experimental_Workflow Start Start Reactant_Mixing Mix 1,3-Dicarbonyl, Aryl Hydrazine, Solvent, and Catalyst Start->Reactant_Mixing Heating Heat Reaction Mixture (e.g., 100°C, 1h) Reactant_Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: Add Water, Cool Monitoring->Workup Reaction Complete Isolation Isolate Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification End End Purification->End

Caption: A typical experimental workflow for Paal-Knorr pyrazole synthesis.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of various substituted pyrazoles via the Paal-Knorr synthesis and its modifications.

Entry1,3-Dicarbonyl CompoundAryl HydrazineCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1AcetylacetonePhenylhydrazineAcetic AcidEthanolReflux1>90[3]
2Ethyl AcetoacetatePhenylhydrazineAcetic AcidNeat1001High[7][11]
3BenzoylacetonePhenylhydrazineAcetic AcidEthanolReflux285[1]
4DibenzoylmethanePhenylhydrazineAcetic AcidEthanolReflux392[1]
51,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineAcetic AcidEthanolReflux1.588[3]

Application in Drug Development: The Case of COX-2 Inhibitors

Substituted pyrazoles are prominent in a variety of marketed drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[1][2] The 1,5-diarylpyrazole scaffold, in particular, is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib. The Paal-Knorr synthesis is a viable route to the core of such molecules.

The mechanism of action of celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation without affecting the gastroprotective functions of the COX-1 isoform.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole-based drug.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and aryl hydrazines. Its operational simplicity, generally high yields, and the significant therapeutic relevance of the resulting pyrazole products make it an indispensable reaction for researchers in organic synthesis and drug development. Understanding the nuances of the reaction mechanism, particularly concerning regioselectivity, and mastering the experimental protocols are key to leveraging this synthesis for the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to the X-ray Diffraction Data of 1-(4-bromophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction data for a series of 1-(4-bromophenyl)-1H-pyrazole analogs. This class of compounds is of significant interest in medicinal chemistry due to its potential as anti-inflammatory and anti-cancer agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Crystallographic Data of this compound Analogs

The following tables summarize the crystallographic data for several this compound analogs, providing a comparative view of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2]

ParameterValue (Polymorph 1)[1]Value (Polymorph 2)[2]
Empirical FormulaC₁₆H₁₁BrN₂OC₁₆H₁₁BrN₂O
Formula Weight327.18327.18
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/n
a (Å)9.6716 (8)17.7233 (4)
b (Å)11.4617 (9)3.8630 (1)
c (Å)13.8257 (10)20.4224 (5)
α (°)113.497 (5)90
β (°)92.753 (6)110.137 (3)
γ (°)93.753 (6)90
Volume (ų)1397.91 (19)1312.75 (6)
Z44
Temperature (K)298100
RadiationMo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54184 Å)
R-factor (%)5.22.5
wR-factor (%)15.86.9

Table 2: Crystal Data and Structure Refinement for Dihydro-pyrazole Analogs

Parameter5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3]3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[4]
Empirical FormulaC₁₆H₁₂BrFN₂OC₂₁H₁₆Br₂N₂
Formula Weight347.18456.18
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.156 (2)10.5815 (3)
b (Å)9.088 (2)11.2119 (3)
c (Å)16.294 (3)15.4569 (4)
α (°)9090
β (°)106.94 (3)90
γ (°)9090
Volume (ų)1437.9 (5)1833.79 (9)
Z44
Temperature (K)293100
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (%)5.393.3
wR-factor (%)13.567.9

Table 3: Crystal Data and Structure Refinement for Other this compound Analogs

Parameter3-(4-bromophenyl)-5-methyl-1H-pyrazole[5]1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole[6]
Empirical FormulaC₁₀H₉BrN₂C₁₁H₁₁BrN₂
Formula Weight237.10251.12
Crystal SystemOrthorhombicNot specified
Space GroupP2₁2₁2₁Not specified
a (Å)5.9070 (3)Not specified
b (Å)9.2731 (7)Not specified
c (Å)17.5641 (14)Not specified
α (°)90Not specified
β (°)90Not specified
γ (°)90Not specified
Volume (ų)962.09 (12)Not specified
Z4Not specified
Temperature (K)293Not specified
RadiationMo Kα (λ = 0.71073 Å)Not specified
R-factor (%)5.04Not specified
wR-factor (%)9.47Not specified

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs

A common route for the synthesis of 1,3,5-trisubstituted pyrazoles involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into cold water and acidifying. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Pyrazole Synthesis The synthesized chalcone is refluxed with a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid. The reaction is carried out for several hours. Upon cooling, the pyrazole derivative precipitates and is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

This analog can be synthesized via the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cooled N,N-dimethylformamide (DMF) with continuous stirring.

  • Reaction with Hydrazone: 4-Bromoacetophenone phenylhydrazone is added to the Vilsmeier reagent.

  • Reaction Conditions: The resulting mixture is heated and stirred for several hours.

  • Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.

  • Purification: The solid is filtered, dried, and purified by column chromatography. Recrystallization from a suitable solvent yields the final product.

Single Crystal X-ray Diffraction Analysis

Single crystals of the synthesized compounds are grown by slow evaporation from a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Signaling Pathways and Biological Activities

This compound analogs have been investigated for their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation, survival, and inflammation.

Anticancer Activity: Kinase Inhibition and Apoptosis Induction

Many pyrazole derivatives exhibit anticancer properties by targeting various protein kinases and inducing apoptosis.[2][5][7]

  • Kinase Inhibition: These compounds have been shown to inhibit several kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[8][9] Inhibition of these kinases can disrupt signaling pathways such as the PI3K-Akt-mTOR and MAPK pathways, which are critical for cell growth and survival.

  • Bcl-2 Inhibition and Apoptosis: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[6][10] By inhibiting Bcl-2, these compounds can promote the activity of pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases and subsequent programmed cell death (apoptosis).[6]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_VEGFR EGFR/VEGFR PI3K PI3K EGFR_VEGFR->PI3K Ras Ras EGFR_VEGFR->Ras Pyrazole_Analog This compound Analog Pyrazole_Analog->EGFR_VEGFR Bcl2 Bcl-2 Pyrazole_Analog->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Bax_Bak Bax/Bak Bcl2->Bax_Bak Caspases Caspases Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of cancer signaling pathways by this compound analogs.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation. Some analogs also show inhibitory activity against lipoxygenase (LOX).[11]

anti_inflammatory_pathway COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins LOX_Enzymes 5-LOX Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole_Analog This compound Analog Pyrazole_Analog->COX_Enzymes Pyrazole_Analog->LOX_Enzymes Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->LOX_Enzymes

Caption: Inhibition of inflammatory pathways by this compound analogs.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

The process of identifying and developing new drug candidates from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

drug_discovery_workflow Purification_Characterization Purification & Characterization (NMR, MS, etc.) Crystal_Growth Single Crystal Growth Purification_Characterization->Crystal_Growth In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Purification_Characterization->In_Vitro_Screening Xray_Diffraction X-ray Diffraction Analysis Crystal_Growth->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies Structure_Determination->SAR_Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Synthesis Synthesis Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for the discovery and development of this compound analogs.

References

Understanding Tautomerism in 1H-Pyrazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely utilized as versatile scaffolds in medicinal chemistry and organic synthesis.[1] Their structural significance is intrinsically linked to their capacity for tautomerism, a phenomenon that can profoundly influence their reactivity, physicochemical properties, and biological activity.[1][2] A shift in tautomeric form can alter a molecule's hydrogen bonding capabilities, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. This guide provides an in-depth exploration of annular prototropic tautomerism in 1H-pyrazole systems, detailing the underlying principles, influencing factors, and the experimental and computational methodologies employed for its characterization. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental techniques are provided to aid in practical application.

Core Concepts of 1H-Pyrazole Tautomerism

The most prevalent form of tautomerism in unsubstituted or C-substituted pyrazoles is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted isomers (relative to the N-H proton).

Figure 1: Annular prototropic tautomerism in a 3(5)-substituted 1H-pyrazole.

The proton exchange is predominantly an intermolecular process, as the energy barrier for a direct intramolecular 1,2-proton shift is computationally estimated to be prohibitively high (around 50 kcal/mol).[1][3] The intermolecular pathway, facilitated by solvent molecules (like water) or self-association of pyrazole molecules into dimers, trimers, or other oligomers, exhibits a much lower activation energy, typically in the range of 10–14 kcal/mol.[1][3] Water, in particular, has been shown to lower the energetic barriers by forming stabilizing hydrogen bonds.[1]

Workflow General Workflow for Tautomerism Analysis cluster_exp Experimental Characterization cluster_comp Computational Modeling Compound Synthesized Pyrazole Derivative Solution Solution State Analysis Compound->Solution Solid Solid State Analysis Compound->Solid NMR NMR Spectroscopy (Variable Temp) Solution->NMR UVVis UV-Vis / IR Spectroscopy Solution->UVVis XRay X-Ray Crystallography Solid->XRay Sol_Data Tautomer Ratio (K_T) Proton Exchange Rate NMR->Sol_Data SS_Data Definitive Tautomer Intermolecular Interactions XRay->SS_Data UVVis->Sol_Data Conclusion Integrated Structural Assignment & Understanding Sol_Data->Conclusion SS_Data->Conclusion Model Build Tautomer Geometries DFT DFT / ab initio Calculations Model->DFT Energy Calculate Relative Energies (ΔE, ΔG) DFT->Energy Props Predict Spectroscopic Properties (NMR shifts) DFT->Props Comp_Data Tautomer Stability Confirmation of Structure Energy->Comp_Data Props->Comp_Data Comp_Data->Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(4-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-pyrazole is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl pyrazole derivatives. These products are of significant interest as they are core structures in many pharmacologically active compounds.

These application notes provide detailed protocols and guidelines for performing Suzuki cross-coupling reactions with this compound and various boronic acids. The information is intended to assist researchers in developing robust and efficient synthetic routes to novel pyrazole-containing molecules.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronic ester). The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Where Ar-X is the aryl halide, Ar'-B(OR)2 is the organoboron reagent, and Ar-Ar' is the coupled product.

Data Presentation: Representative Yields

The following table summarizes representative yields for Suzuki cross-coupling reactions of brominated pyrazole derivatives with various boronic acids under optimized conditions. While these examples do not exclusively use this compound, they provide a strong indication of the expected efficiency for a range of coupling partners.

EntryBoronic Acid PartnerProductRepresentative Yield (%)
1Phenylboronic acid1-(4-(1H-pyrazol-1-yl)phenyl)benzene85-95%
24-Methoxyphenylboronic acid1-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzene80-92%
34-Tolylboronic acid1-(4-methylphenyl)-4-(1H-pyrazol-1-yl)benzene88-96%
43-Thienylboronic acid1-(4-(thiophen-3-yl)phenyl)-1H-pyrazole75-85%
52-Naphthylboronic acid1-(4-(naphthalen-2-yl)phenyl)-1H-pyrazole82-90%
64-Acetylphenylboronic acid1-(4'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one70-80%

Note: Yields are based on published data for structurally similar brominated pyrazole substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_OxAdd cluster_Transmetal cluster_RedElim Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetal Transmetalation ArPdAr_prime->Pd0 Ar_Ar_prime_out Ar-Ar' ArPdAr_prime->Ar_Ar_prime_out RedElim Reductive Elimination ArX_in Ar-X ArX_in->Pd0 Ar_prime_B_in Ar'-B(OR)2 Ar_prime_B_in->ArPdX Base_in Base Base_in->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical experimental workflow for the Suzuki cross-coupling of this compound.

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. This has made them a prime target for the development of novel anticancer therapies. Among the diverse scaffolds used to design kinase inhibitors, the pyrazole core has emerged as a privileged structure due to its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides detailed protocols for the synthesis of pyrazole-based kinase inhibitors, summarizes their biological activities, and illustrates their mechanism of action within key cancer-related signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
1 Akt161[1]
2 Akt11.3[1]
Afuresertib Akt11.3[1]
6 Aurora A160[1]
7 Aurora A28.9[1]
7 Aurora B2.2[1]
10 Bcr-Abl14.2[1]
16 Chk248.4[2]
17 Chk217.9[2]
Compound 3f JAK13.4[3]
Compound 3f JAK22.2[3]
Compound 3f JAK33.5[3]
Compound 11b JAK2-[3]
Compound P-6 Aurora A110[4]
Ravoxertinib ERK16.1[5]
Ravoxertinib ERK23.1[5]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
1 HCT116Colon Cancer7.76[1]
1 OVCAR-8Ovarian Cancer9.76[1]
2 HCT116Colon Cancer0.95[1]
6 HCT116Colon Cancer0.39[1]
6 MCF7Breast Cancer0.46[1]
7 U937Leukemia5.106[1]
7 K562Leukemia5.003[1]
7 A549Lung Cancer0.487[1]
7 LoVoColon Cancer0.789[1]
7 HT29Colon Cancer0.381[1]
10 K562Leukemia0.27[1]
Compound 3f PC-3Prostate Cancer-[3]
Compound 3f HELErythroleukemia-[3]
Compound 3f K562Myelogenous Leukemia-[3]
Compound 3f MCF-7Breast Cancer-[3]
Compound 3f MOLT4Lymphoid Leukemia-[3]
Compound 11b HELErythroleukemia0.35[3]
Compound 11b K562Myelogenous Leukemia0.37[3]
Compound P-6 HCT 116Colon Cancer0.37[4]
Compound P-6 MCF-7Breast Cancer0.44[4]

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

The following diagrams illustrate the key signaling pathways modulated by pyrazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole-Based Akt Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based Akt inhibitors.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT P STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription regulates Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative pyrazole-based kinase inhibitors.

Protocol 1: General Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors

This protocol describes a general method for synthesizing 3-amino-1H-pyrazole derivatives, which are common scaffolds for various kinase inhibitors.[2]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Linker Attachment start 5-substituted-1H-pyrazol-3-amine + Substituted Pyrimidine reaction1 Nucleophilic Substitution start->reaction1 intermediate N-(pyrimidin-4-yl)-1H-pyrazol-3-amine reaction1->intermediate reaction2 Second Nucleophilic Substitution intermediate->reaction2 linker Linker Moiety linker->reaction2 final_product Final Pyrazole-Based Kinase Inhibitor reaction2->final_product

Caption: General workflow for the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors.

Materials:

  • 5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazol-3-amine)

  • Substituted pyrimidine (e.g., 2,4-dichloropyrimidine)

  • Appropriate linker molecule with a leaving group

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Isopropanol, Ethanol, Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl, 1M solution)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Microwave reactor (optional)

Procedure:

Step 1: Synthesis of the N-(pyrimidin-4-yl)-1H-pyrazol-3-amine intermediate [6]

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with brine.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by flash column chromatography.

Step 2: Attachment of the Linker Moiety [2]

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol, isopropanol).

  • Add the desired linker molecule (e.g., an amine-containing linker) and a base such as triethylamine.

  • The reaction can be carried out under conventional heating (reflux for 18-120 hours) or using microwave irradiation (e.g., 90-100 °C for 8 hours) to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7][8]

Protocol 2: Knorr-Type Synthesis of a Pyrazolone Kinase Inhibitor Scaffold

This protocol outlines a variation of the Knorr pyrazole synthesis to produce a pyrazolone, a scaffold present in some kinase inhibitors. This method involves the condensation of a β-ketoester with a hydrazine derivative.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate)

  • Hydrazine hydrate or a substituted hydrazine

  • 1-Propanol

  • Glacial acetic acid (catalyst)

  • Water

  • Standard laboratory glassware, magnetic stirrer, and hot plate

Procedure:

  • In a 20-mL scintillation vial, combine the β-ketoester (1.0 eq) and hydrazine hydrate (2.0 eq).

  • Add 1-propanol as the solvent and a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.

  • Monitor the reaction by TLC to ensure the consumption of the starting material.

  • Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation.

  • Allow the mixture to cool slowly to room temperature while stirring to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected product with a small amount of cold water and allow it to air dry.

Characterization:

  • Melting Point: Determine the melting range of the dried product.

  • TLC: Assess the purity of the final product.

  • ¹H NMR Spectroscopy: Confirm the structure of the pyrazolone product.

Conclusion

The pyrazole scaffold is a versatile and valuable component in the design of potent and selective kinase inhibitors for cancer research. The protocols and data presented in this application note provide a foundation for researchers to synthesize and evaluate novel pyrazole-based compounds. The adaptability of the synthetic routes allows for the generation of diverse libraries of compounds for screening against various kinase targets, ultimately contributing to the discovery of new anticancer therapeutics.

References

Application of 1-(4-bromophenyl)-1H-pyrazole in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-(4-bromophenyl)-1H-pyrazole represent a promising scaffold in the development of novel anti-inflammatory agents. The pyrazole nucleus is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The presence of a 4-bromophenyl group at the N-1 position of the pyrazole ring offers a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory drugs derived from this compound and its precursors.

Mechanism of Action: COX-2 Inhibition

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Under inflammatory conditions, COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of pain, fever, and inflammation.[2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs.[3]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalyzes conversion Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 inhibition by this compound derivatives.

Quantitative Data

The anti-inflammatory activity of various pyrazole derivatives has been quantified using both in vivo and in vitro assays. The following tables summarize key data points from the literature.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
CompoundDoseTime (h)% Inhibition of EdemaReference
Chalcone Derivative (from 4-bromoacetophenone)100 mg/kg385.23 ± 1.92[4]
Pyrazoline Derivative 3a (from chalcone)100 mg/kg3Drop in activity[4]
O-propargylated-N-acetylpyrazole 5bNot specifiedNot specifiedPotent[5]
1,3-diaryl pyrazole 7lNot specified0.593.59[6]
Indomethacin (Standard)10 mg/kg372.99[4]
Celecoxib (Standard)100 mg/kg383.76[4]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid 5f>1001.50>66.67[7]
Pyrazole-pyridazine hybrid 6e55.431.9828.00[7]
Pyrazole-pyridazine hybrid 6f>1001.15>86.96[7]
Pyrazole analogue 5u134.121.7974.92[8]
Pyrazole analogue 5s183.112.5172.95[8]
Celecoxib (Standard)15.220.19578.06[8]
Pyrazole N-aryl sulfonate 4>1000.46>217[9]
Pyrazole N-aryl sulfonate 5>1000.32>312[9]
Pyrazole N-aryl sulfonate 6>1000.31>322[9]
Pyrazole N-aryl sulfonate 8>1000.51>196[9]

Experimental Protocols

Synthesis of 1,3-Diaryl-4,5-dihydro(1H)pyrazoles from 4-Bromoacetophenone

This protocol describes a general method for the synthesis of pyrazole derivatives, which are precursors to potent anti-inflammatory agents, starting from 4-bromoacetophenone.[5]

Synthesis_Workflow Start Start Materials: 4-Bromoacetophenone & Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (Glacial Acetic Acid, H2SO4) Start->Step1 Intermediate 1,3-Diarylpropenone (Chalcone) Step1->Intermediate Step2 Cyclocondensation (Hydrazine Hydrate, Acetic Acid, Reflux) Intermediate->Step2 Product 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole Step2->Product

Caption: General workflow for the synthesis of pyrazole derivatives from 4-bromoacetophenone.

Step 1: Synthesis of 1,3-Diarylpropenones (Chalcones)

  • In a round-bottom flask, dissolve substituted aryl ketones (e.g., 4-bromoacetophenone) and substituted benzaldehydes in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,3-diarylpropenone.

Step 2: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles

  • Reflux a mixture of the 1,3-diarylpropenone (from Step 1) and hydrazine hydrate in glacial acetic acid.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired N-acetylpyrazoline.

Note on Suzuki Coupling: The bromo-substituent on the phenyl ring serves as a functional handle for further modifications via Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships.[10][11]

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[2][12][13]

Materials:

  • Wistar rats (150-200 g)

  • 1% w/v carrageenan solution in sterile saline

  • Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle (control), or reference drug intraperitoneally or orally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] × 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of novel anti-inflammatory drugs. The synthetic versatility of this core, coupled with its proven efficacy in targeting the COX-2 enzyme, makes it an attractive area for further research and development. The protocols and data presented here provide a foundation for the synthesis, evaluation, and optimization of new pyrazole-based anti-inflammatory candidates.

References

Application Notes and Protocols: 1-(4-bromophenyl)-1H-pyrazole as a Precursor for Novel Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel agrochemical fungicides derived from the precursor 1-(4-bromophenyl)-1H-pyrazole. The protocols detailed below are intended to guide researchers in the development of new fungicidal agents, particularly those targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.

Introduction

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides.[1] Specifically, this compound serves as a key building block for the synthesis of pyrazole carboxamide fungicides. These compounds are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[2][3] Inhibition of SDH disrupts the fungal respiratory process, leading to cell death. This mode of action provides a valuable tool for managing fungal pathogens, including strains resistant to other fungicide classes.[2]

This document outlines the synthetic pathway from this compound to a representative pyrazole carboxamide fungicide and provides a detailed protocol for assessing its in vitro fungicidal activity.

Synthetic Pathway Overview

The general synthetic route to novel pyrazole carboxamide fungicides from this compound involves a three-step process. The initial precursor undergoes carboxylation to introduce a carboxylic acid group at the 4-position of the pyrazole ring. This intermediate is then converted to a more reactive acid chloride. Finally, the pyrazole acid chloride is coupled with a selected aniline derivative to yield the target pyrazole carboxamide fungicide.

Synthetic_Pathway precursor This compound intermediate1 This compound- 4-carboxylic acid precursor->intermediate1 Carboxylation intermediate2 This compound- 4-carbonyl chloride intermediate1->intermediate2 Chlorination final_product Novel Pyrazole Carboxamide Fungicide intermediate2->final_product Amide Coupling aniline Substituted Aniline aniline->final_product

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of a representative N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide.

Step 1: Synthesis of this compound-4-carboxylic acid

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Carboxylation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Quenching: Bubble dry carbon dioxide gas through the solution for 2-3 hours, ensuring the temperature remains below -60 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid as a solid.

Step 2: Synthesis of this compound-4-carbonyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound-4-carboxylic acid in anhydrous dichloromethane (DCM).

  • Chlorination: Add oxalyl chloride or thionyl chloride dropwise to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound-4-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

  • Reaction Setup: In a dry round-bottom flask, dissolve the desired substituted aniline in anhydrous DCM or another suitable aprotic solvent. Add a base such as triethylamine or pyridine.

  • Amide Coupling: Cool the aniline solution to 0 °C and add a solution of the crude this compound-4-carbonyl chloride in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol details the procedure for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi using the mycelial growth inhibition method on Potato Dextrose Agar (PDA).

1. Preparation of Potato Dextrose Agar (PDA) Medium [4][5][6][7][8]

  • Ingredients:

    • Potato Infusion: 200 g of sliced, unpeeled potatoes

    • Dextrose: 20 g

    • Agar: 15-20 g

    • Distilled Water: 1 L

  • Procedure:

    • Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.

    • Filter the potato infusion through cheesecloth.

    • Dissolve the dextrose in the potato infusion.

    • Add distilled water to bring the total volume to 1 L.

    • Add the agar and heat to boiling to dissolve it completely.

    • Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.

    • Allow the medium to cool to approximately 50-60°C before adding the test compounds.

2. Preparation of Fungal Inoculum

  • Culture the desired fungal species on PDA plates at the optimal temperature until the mycelium covers the plate.

  • Using a sterile cork borer (typically 5-7 mm in diameter), cut mycelial plugs from the actively growing edge of the fungal colony.

3. Fungicide Stock Solution and Plate Preparation

  • Dissolve the synthesized pyrazole carboxamide compounds in a suitable solvent (e.g., DMSO or acetone) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Add appropriate volumes of the stock solution to the molten PDA medium to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration in the medium is low (typically ≤1%) and consistent across all treatments, including the control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

4. Inoculation and Incubation

  • Place a single mycelial plug, with the mycelium side facing down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

5. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][9][10]

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend PDA with Fungicides prep_media->amend_media prep_fungus Prepare Fungal Inoculum inoculate Inoculate Plates prep_fungus->inoculate prep_compounds Prepare Fungicide Stock Solutions prep_compounds->amend_media amend_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Caption: Workflow for in vitro fungicidal activity assay.

Quantitative Data Summary

The following tables summarize the in vitro fungicidal activity (EC50 values in µg/mL) of several novel pyrazole carboxamide derivatives against various plant pathogenic fungi, as reported in the literature.

Table 1: Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives

Compound IDBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorumFusarium graminearumReference
Novel Compound A 1.250.891.542.10Fictional Data
Novel Compound B 0.980.651.121.85Fictional Data
Novel Compound C 2.101.502.803.50Fictional Data
Boscalid (Reference) 1.501.202.002.50Fictional Data
Fluxapyroxad (Reference) 0.800.501.001.20Fictional Data

Note: The data in this table is illustrative and based on typical values found in the literature for novel pyrazole carboxamides. Actual values will vary depending on the specific chemical structure.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron transfer from succinate to ubiquinone.[11] This inhibition disrupts the production of ATP, the cell's main energy currency, ultimately leading to the cessation of fungal growth and spore germination.

Signaling_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH sdh Complex II (SDH) q Ubiquinone (Q) sdh->q Electrons inhibition Inhibition qh2 Ubiquinol (QH2) no_atp ATP Production Blocked q->no_atp Disrupted Electron Flow complex_iii Complex III qh2->complex_iii fungicide Pyrazole Carboxamide Fungicide fungicide->sdh cell_death Fungal Cell Death no_atp->cell_death

Caption: Mechanism of action of pyrazole carboxamide fungicides.

References

Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Pyrazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-carboxamide derivatives and the evaluation of their antimicrobial activity. Pyrazole-carboxamides are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][2][3]

Introduction

The emergence of multidrug-resistant microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[2] Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, serve as valuable scaffolds in drug discovery.[1][3][4] The incorporation of a carboxamide functional group onto the pyrazole ring has been shown to be a key pharmacophore for enhancing antimicrobial potency.[1][5] These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] Some have been found to inhibit essential cellular processes, such as the action of topoisomerase II, a critical enzyme in DNA replication.[6] This document outlines common synthetic strategies and standardized protocols for antimicrobial testing to facilitate research and development in this promising area.

Synthetic Strategies

The synthesis of pyrazole-carboxamide derivatives can be broadly approached via two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

Strategy A: Pyrazole Ring Construction Followed by Amidation

This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide group.[7] The core pyrazole ring, functionalized with a carboxylic acid or ester at the C5 position, is first synthesized. This intermediate is then coupled with a variety of amines to generate a library of pyrazole-carboxamide derivatives.[7]

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation

In this alternative method, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring.[7] This strategy can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.

A common and efficient method for synthesizing the pyrazole-carboxamide core involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with semicarbazide hydrochloride.[8]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Carboxamides via Chalcone Intermediates

This protocol details a widely used method for the synthesis of 3,5-disubstituted pyrazole-1-carboxamides starting from chalcones.[1][5][8]

Part A: Synthesis of Chalcones (α,β-unsaturated ketones)

  • Dissolve an appropriately substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (a catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid (chalcone) by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part B: Cyclization to form Pyrazole-1-carboxamides

  • Dissolve the synthesized chalcone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as dioxane or methanol.[5][8]

  • Add a few drops of a catalyst, such as acetic acid or concentrated hydrochloric acid.[1][8]

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[8]

  • After completion, cool the reaction mixture and pour it into ice-cold water.[8]

  • The solid product that separates is filtered, washed with cold water, and dried.[8]

  • Purify the crude pyrazole-carboxamide derivative by column chromatography or recrystallization.[8]

Protocol 2: Antimicrobial Activity Screening by Agar Well Diffusion Method

This protocol describes a standard method for the preliminary evaluation of the antimicrobial activity of the synthesized compounds.[2][9]

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Prepare stock solutions of the synthesized pyrazole-carboxamide derivatives in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each compound solution to the respective wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control and the solvent (e.g., DMSO) as a negative control.[1]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used for the quantitative assessment of the antimicrobial activity.

  • Prepare a series of two-fold serial dilutions of the synthesized compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of synthesized pyrazole-carboxamide derivatives is typically presented in tables summarizing the zone of inhibition or the MIC values.

Table 1: Antibacterial Activity of Pyrazole-Carboxamide Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
21a ----[2]
21c ----[10]
23h ----[10]
8III-k --0.25-[6]
8V-c ----[6]
Gatifloxacin--1-[10]
Ciprofloxacin--0.5-[6]

Note: "-" indicates data not available in the cited sources. The specific strains (e.g., ATCC numbers) can be found in the corresponding references.[2]

Table 2: Antifungal Activity of Pyrazole-Carboxamide Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference
21a 2.9 - 7.82.9 - 7.8[2]
Clotrimazole--[2]

Note: "-" indicates data not available in the cited sources. The specific strains can be found in the corresponding references.[2]

Visualizations

Synthetic Workflow

The logical flow for the synthesis of pyrazole-carboxamide derivatives, starting from the Claisen-Schmidt condensation to the final product, is a key experimental workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization Acetophenone Acetophenone Chalcone Chalcone (α,β-unsaturated ketone) Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazole Pyrazole-1-carboxamide Chalcone->Pyrazole Semicarbazide Semicarbazide HCl Semicarbazide->Pyrazole

Caption: General workflow for the synthesis of pyrazole-carboxamides.

Antimicrobial Evaluation Workflow

The process of evaluating the synthesized compounds for their antimicrobial properties follows a structured workflow from preliminary screening to quantitative assessment.

G start Synthesized Pyrazole- Carboxamide Derivatives agar_well Agar Well Diffusion Assay (Qualitative Screening) start->agar_well active Active Compounds agar_well->active Zone of Inhibition > Threshold inactive Inactive Compounds agar_well->inactive No/Low Zone of Inhibition mic Broth Microdilution Assay (Quantitative MIC Determination) data Antimicrobial Activity Data mic->data active->mic

Caption: Workflow for antimicrobial activity evaluation.

Potential Mechanism of Action

Some pyrazole-carboxamide derivatives have been shown to act as Topoisomerase II inhibitors, a mechanism that disrupts DNA replication in bacterial cells.

G cluster_drug Drug Action cluster_enzyme Bacterial Target cluster_process Cellular Process Drug Pyrazole-Carboxamide Derivative TopoII Topoisomerase II (DNA Gyrase) Drug->TopoII Inhibition Replication DNA Replication & Supercoiling Management TopoII->Replication Enables Death Bacterial Cell Death Replication->Death Disruption Leads To

Caption: Inhibition of Topoisomerase II by pyrazole-carboxamides.

References

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation in the Synthesis of N-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylpyrazoles are a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The formation of the C-N bond between an aryl group and a pyrazole ring is a critical step in the synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the metal-catalyzed synthesis of N-arylpyrazoles, focusing on palladium, copper, nickel, and iron-based catalytic systems.

Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of N-arylpyrazoles. This methodology offers high functional group tolerance and catalytic efficiency, particularly with the use of sterically hindered biarylphosphine ligands. Aryl halides and triflates are common coupling partners for pyrazoles in this reaction.

Logical Relationship of Palladium-Catalyzed N-Arylation

General Scheme for Palladium-Catalyzed N-Arylation of Pyrazoles Aryl Halide/Triflate Aryl Halide/Triflate N-Arylpyrazole N-Arylpyrazole Aryl Halide/Triflate->N-Arylpyrazole Pyrazole Pyrazole Pyrazole->N-Arylpyrazole Pd Catalyst Pd Catalyst Pd Catalyst->N-Arylpyrazole Ligand Ligand Ligand->N-Arylpyrazole Base Base Base->N-Arylpyrazole Solvent Solvent Solvent->N-Arylpyrazole

Caption: General components for a palladium-catalyzed N-arylation of pyrazoles.

Experimental Protocol: Palladium-Catalyzed Coupling of an Aryl Triflates with Pyrazole[1][2][3][4]

This protocol is adapted from the work of Onodera et al. for the synthesis of N-arylpyrazoles using aryl triflates.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos

  • Pyrazole

  • Aryl triflate

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add pyrazole (1.2 mmol) and the aryl triflate (1.0 mmol).

  • Add anhydrous toluene (2.0 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Quantitative Data: Palladium-Catalyzed N-Arylation
EntryAryl Halide/TriflatePyrazoleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Tolyl triflate3-TrimethylsilylpyrazolePd(OAc)₂/tBuBrettPhosNaOtBuToluene1001295
2Phenyl triflate3-TrimethylsilylpyrazolePd(OAc)₂/tBuBrettPhosNaOtBuToluene1001298
34-Methoxyphenyl triflatePyrazolePd(OAc)₂/tBuBrettPhosNaOtBuToluene1002485
42-Methylphenyl triflate3-TrimethylsilylpyrazolePd(OAc)₂/tBuBrettPhosNaOtBuToluene1001292
54-Bromotoluene4-Iodo-1H-pyrazolePd₂(dba)₃/XPhosK₃PO₄t-BuOH1102478

Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Condensation)

The copper-catalyzed N-arylation of pyrazoles, a variation of the Ullmann condensation, is a classical and cost-effective method for C-N bond formation.[2] Modern protocols often utilize copper(I) salts with ancillary ligands, such as diamines, to facilitate the reaction under milder conditions than traditional Ullmann reactions.[3][4][5]

Experimental Workflow: Copper-Catalyzed N-Arylation

Workflow for Copper-Catalyzed N-Arylation of Pyrazoles A Assemble Reactants: CuI, Pyrazole, Aryl Halide, Ligand, Base, Solvent B Inert Atmosphere (Argon/Nitrogen) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: Dilution, Filtration D->E F Purification: Column Chromatography E->F G Characterization F->G

Caption: A typical experimental workflow for copper-catalyzed N-arylation.

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrazole[6][7][8]

This protocol is based on the work of Buchwald and co-workers.[5]

Materials:

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Pyrazole

  • Aryl iodide or aryl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), pyrazole (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Under a stream of argon, add the aryl halide (1.0 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%), and anhydrous toluene (2.0 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-arylpyrazole.

Quantitative Data: Copper-Catalyzed N-Arylation
EntryAryl HalidePyrazoleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePyrazoleCuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane1102491
24-IodotoluenePyrazoleCuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane1102493
34-BromoacetophenonePyrazoleCuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamineK₂CO₃Toluene1102485
41-IodonaphthalenePyrazoleCuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamineK₂CO₃Toluene1102488
53-Bromopyridine3,5-DimethylpyrazoleCuI/N,N'-DimethylethylenediamineK₂CO₃Toluene1102475

Nickel-Catalyzed N-Arylation of Pyrazoles

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, under milder conditions. Recent advancements include visible-light-mediated nickel-catalyzed reactions.[6][7][8]

Logical Relationship of Nickel-Catalyzed C-N Coupling

Key Components in Nickel-Catalyzed N-Arylation of Pyrazoles cluster_reactants Reactants cluster_catalytic_system Catalytic System Aryl Halide Aryl Halide Product Product Aryl Halide->Product Pyrazole Pyrazole Pyrazole->Product Ni Catalyst Ni Catalyst Ni Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Relationship between reactants and the catalytic system in Ni-catalyzed N-arylation.

Experimental Protocol: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling[9][10][11]

This protocol is adapted from a green chemistry approach using visible light.[6][7][8]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 4-Phenylpyrazole

  • Aniline derivative

  • Potassium carbonate (K₂CO₃)

  • Water

  • Reaction vial

  • Blue LED light source

Procedure:

  • To a reaction vial, add NiCl₂·6H₂O (0.02 mmol, 10 mol%), 4-phenylpyrazole (0.2 mmol), the aniline derivative (0.3 mmol), and K₂CO₃ (0.4 mmol).

  • Add water (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED light source.

  • Monitor the reaction by TLC.

  • After completion (typically 12-24 hours), extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Nickel-Catalyzed N-Arylation
EntryAryl AminePyrazoleCatalystBaseSolventTempTime (h)Yield (%)
1Aniline4-PhenylpyrazoleNiCl₂·6H₂OK₂CO₃WaterRT (blue LED)1285
24-Methoxyaniline4-PhenylpyrazoleNiCl₂·6H₂OK₂CO₃WaterRT (blue LED)1289
34-Fluoroaniline4-PhenylpyrazoleNiCl₂·6H₂OK₂CO₃WaterRT (blue LED)2475
43-Aminopyridine4-PhenylpyrazoleNiCl₂·6H₂OK₂CO₃WaterRT (blue LED)2468
5Aniline3,5-DimethylpyrazoleNiCl₂·6H₂OK₂CO₃WaterRT (blue LED)1272

Iron-Catalyzed N-Arylation of Pyrazoles

Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for C-N bond formation. While less developed than palladium and copper catalysis, iron-catalyzed methods offer a promising green alternative.

Experimental Protocol: Iron-Catalyzed N-Arylation in an Aqueous Medium[12]

This protocol describes an iron-catalyzed N-arylation of pyrazoles in water.[9]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Pyrazole

  • Aryl iodide

  • Potassium hydroxide (KOH)

  • Water

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a sealed tube, add FeCl₃·6H₂O (0.05 mmol, 5 mol%) and (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine (0.05 mmol, 5 mol%).

  • Add water (1 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add pyrazole (1.2 mmol), the aryl iodide (1.0 mmol), and a solution of KOH (2.0 mmol) in water (1 mL).

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data: Iron-Catalyzed N-Arylation
EntryAryl IodidePyrazoleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePyrazoleFeCl₃·6H₂O/DiamineKOHWater1302488
24-IodoanisolePyrazoleFeCl₃·6H₂O/DiamineKOHWater1302485
31-IodonaphthalenePyrazoleFeCl₃·6H₂O/DiamineKOHWater1302478
44-IodobenzonitrilePyrazoleFeCl₃·6H₂O/DiamineKOHWater1302475
53-IodopyridinePyrazoleFeCl₃·6H₂O/DiamineKOHWater1302465

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions.

References

Application Notes and Protocols for Multicomponent Reactions in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multicomponent Reactions in Drug Discovery

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single reaction vessel to form a complex product in a time- and cost-effective manner.[1] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate large and diverse compound libraries.[2][3] These libraries are crucial for high-throughput screening campaigns aimed at identifying novel therapeutic agents.[1] MCRs are particularly well-suited for diversity-oriented synthesis (DOS), a strategy that aims to populate chemical space with structurally diverse molecules.[4] This document provides detailed application notes and protocols for the use of several key MCRs in the synthesis of compound libraries for drug discovery.

Key Multicomponent Reactions for Library Synthesis

Several MCRs have gained prominence in the field of medicinal chemistry for their reliability and broad substrate scope. These include the Ugi, Passerini, Biginelli, and Hantzsch reactions. Each of these reactions allows for the introduction of multiple points of diversity, leading to the creation of large and chemically diverse libraries from a small set of starting materials.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5] The versatility of the U-4CR allows for the introduction of four points of diversity in a single step, making it an ideal tool for generating peptidomimetic libraries.[6]

Experimental Workflow: Ugi Reaction for Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select diverse aldehydes, amines, carboxylic acids, & isocyanides dissolve Dissolve aldehyde, amine, & carboxylic acid in solvent (e.g., Methanol) reagents->dissolve add_iso Add isocyanide dissolve->add_iso react Stir at room temperature (24-48h) add_iso->react monitor Monitor reaction (TLC/LC-MS) react->monitor purify Purify product (e.g., Chromatography) monitor->purify characterize Characterize compounds (NMR, MS) purify->characterize screen Biological Screening characterize->screen

Caption: A generalized workflow for library synthesis using the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[7] This reaction offers three points of diversity and is particularly useful for creating libraries of ester-containing compounds.[4] The resulting products can serve as valuable intermediates for the synthesis of more complex molecules.[8]

Logical Relationship: Passerini Reaction Components and Product

G cluster_reactants Reactants aldehyde Aldehyde/Ketone (R1, R2) product α-Acyloxy Amide aldehyde->product + acid Carboxylic Acid (R3) acid->product + isocyanide Isocyanide (R4) isocyanide->product +

Caption: The three components of the Passerini reaction combine to form a single product.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[1] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[9] The reaction is often catalyzed by an acid and can be accelerated using microwave irradiation.[10]

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines (DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[11][12] DHPs are well-known as calcium channel blockers and have found applications in the treatment of cardiovascular diseases.[11] The reaction can be performed under solvent-free conditions and can be promoted by various catalysts.[13]

Quantitative Data from Library Synthesis

The efficiency and versatility of MCRs are evident in the large and diverse libraries that can be generated, often with good to excellent yields.

Multicomponent ReactionLibrary SizeYield Range (%)Key Features & ApplicationsReference(s)
Ugi Reaction1344 members10-55% (solid-phase)Synthesis of a thymidinyl and 2'-deoxyuridinyl nucleoside–peptide hybrid library for anti-bacterial screening.[5][14]
Ugi Reaction23 examples21-65%Synthesis of medium-sized rings (8-11 atoms) with broad substrate scope.[15]
Passerini Reaction43 α-acyloxy carboxamidesModerate to goodEvaluation of metabolic stability of the ester moiety in the synthesized library.[4]
Passerini ReactionSmall library25-79%Synthesis of triterpenoid-derived α-acyloxycarboxamides.[16]
Biginelli Reaction26 compounds36-91%Microwave-assisted synthesis of 2-aminodihydropyrimidines with a wide substrate scope.[17]
Biginelli Reaction-up to 98%Microwave-assisted synthesis often leads to high yields and short reaction times.[18]
Hantzsch ReactionSeries of 1,4-dihydropyridines>90%Ultrasonic irradiation in aqueous micelles provides excellent yields.[11]
Hantzsch ReactionAsymmetrical 1,4-dihydropyridines36-74%DFT-guided reactant selection increased reaction yields.[19]

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an Ugi Library

This protocol describes a general procedure for the parallel synthesis of a library of Ugi products in a 96-well plate format.

Materials:

  • 96-well reaction block

  • Robotic liquid handler (optional, for high-throughput applications)

  • Aldehyd stock solutions (0.5 M in methanol)

  • Amine stock solutions (0.5 M in methanol)

  • Carboxylic acid stock solutions (0.5 M in methanol)

  • Isocyanide stock solutions (0.5 M in methanol)

  • Methanol (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To each well of the 96-well reaction block, add the desired aldehyde stock solution (e.g., 100 µL, 0.05 mmol).

  • Add the corresponding amine stock solution to each well (e.g., 100 µL, 0.05 mmol).

  • Add the corresponding carboxylic acid stock solution to each well (e.g., 100 µL, 0.05 mmol).

  • Seal the reaction block and shake at room temperature for 30 minutes to allow for imine formation.

  • Add the corresponding isocyanide stock solution to each well (e.g., 100 µL, 0.05 mmol).

  • Reseal the reaction block and shake at room temperature for 24-48 hours.

  • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Upon completion, the solvent can be evaporated in vacuo.

  • The crude products can be purified by parallel purification techniques such as automated flash chromatography or preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Nucleoside-Peptide Ugi Library

This protocol is adapted for the synthesis of a library on a solid support, which simplifies purification.[5]

Materials:

  • PS-DES resin (or other suitable solid support)

  • Robbins 96-well Flexchem filter plates

  • Aldehydes, carboxylic acids, and isocyanides

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., HF/pyridine in THF)

Procedure:

  • Resin Preparation: Swell the resin with the immobilized amine component in the appropriate solvent within the filter plate wells.

  • Ugi Reaction:

    • To each well containing the resin, add a solution of the designated aldehyde in a suitable solvent (e.g., DCM/MeOH).

    • Add a solution of the designated carboxylic acid.

    • Add a solution of the designated isocyanide.

    • Seal the plate and agitate at room temperature for 48-72 hours.

  • Washing: After the reaction, wash the resin extensively with DCM and MeOH to remove excess reagents and soluble byproducts.

  • Cleavage: Treat the resin with the cleavage cocktail to release the Ugi products from the solid support.

  • Work-up: Quench the cleavage reaction (e.g., with methoxytrimethylsilane for HF cleavage) and evaporate the solvent to obtain the crude products.[5]

  • Purification: The cleaved products can be further purified if necessary, although solid-phase synthesis often yields products of sufficient purity for initial screening.

Protocol 3: Microwave-Assisted Biginelli Reaction

This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[2]

Materials:

  • Microwave synthesis reactor

  • Microwave reaction vials with stir bars

  • Aryl aldehyde (1.0 mmol)

  • β-dicarbonyl compound (1.0 mmol)

  • Urea (1.5 mmol)

  • Lewis acid catalyst (e.g., InBr₃, 0.1 mmol)

  • Ethanol (95%)

Procedure:

  • In a microwave reaction vial, combine the aryl aldehyde, β-dicarbonyl compound, urea, and the Lewis acid catalyst.

  • Add ethanol (e.g., 2 mL) and a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution. If not, place the vial in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization if necessary.

Automation in Multicomponent Reaction Library Synthesis

The repetitive nature of library synthesis makes it an ideal candidate for automation.[20] Automated platforms can handle liquid and solid dispensing, reaction monitoring, work-up, and purification, significantly increasing the throughput of compound synthesis.[21][22] This allows for the rapid exploration of vast chemical space and accelerates the drug discovery process.[23]

Signaling Pathway: Automation Enhancing MCR Library Synthesis

G cluster_input Input cluster_automation Automation Platform cluster_output Output reagents Diverse Building Blocks liquid_handling Automated Liquid Handling reagents->liquid_handling protocol Reaction Protocols parallel_synthesis Parallel Reactors protocol->parallel_synthesis liquid_handling->parallel_synthesis purification Automated Purification parallel_synthesis->purification library Large Compound Library purification->library data High-Throughput Screening Data library->data

Caption: Automation streamlines the process from reactant input to the generation of screening data.

Conclusion

Multicomponent reactions are indispensable tools in modern drug discovery, providing an efficient and versatile platform for the synthesis of diverse compound libraries. The Ugi, Passerini, Biginelli, and Hantzsch reactions, among others, offer access to a wide range of chemical scaffolds with proven biological relevance. The integration of these powerful reactions with solid-phase synthesis, microwave technology, and automation will continue to accelerate the identification of new lead compounds and the development of novel therapeutics.

References

Application Notes and Protocols: Development of Pyrazole-Containing Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing ligands have emerged as versatile building blocks in coordination chemistry due to their rich electronic properties, steric tuneability, and diverse coordination modes.[1][2] These ligands readily form stable complexes with a wide range of metal ions, leading to coordination compounds with fascinating structural diversity and significant applications in catalysis, materials science, and medicinal chemistry.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of pyrazole-containing ligands and their coordination complexes, with a focus on their potential in drug development.

I. Synthesis of Pyrazole-Containing Ligands and their Metal Complexes

The synthesis of pyrazole-containing ligands can be achieved through various methods, with the Knorr pyrazole synthesis being a prominent and efficient approach. This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent coordination with metal salts yields the desired metal complexes.

Experimental Protocol 1: Synthesis of a Naphthyl-Pyrazole Ligand

This protocol describes the synthesis of 1-(2-methylnaphthalen-1-yl)-1H-pyrazole (MeNap-Pz), a naphthyl-substituted pyrazole ligand.[4]

Materials:

  • 1-Bromo-2-methylnaphthalene

  • Pyrazole

  • Copper(I) oxide

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), dried

  • Nitrogen gas

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 1-bromo-2-methylnaphthalene (2.455 g, 10 mmol), pyrazole (1.090 g, 28 mmol), copper(I) oxide (0.150 g, 10 mmol), and KOH (1.15 g, 20 mmol).

  • Add 20 mL of dried DMSO to the flask.

  • Stir the mixture at 150 °C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add 100 mL of deionized water to the reaction mixture.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 1-(2-methylnaphthalen-1-yl)-1H-pyrazole.

Experimental Protocol 2: Synthesis of a Copper(II)-Pyrazole Complex

This protocol outlines the synthesis of a Cu(II) complex using a pyrazole derivative as the ligand.[1]

Materials:

  • Pyrazole derivative ligand (e.g., from Protocol 1)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Deionized water

  • Calcium chloride (CaCl₂)

Procedure:

  • Dissolve the pyrazole derivative (2 mmol) in 20 mL of ethanol.

  • In a separate beaker, dissolve Cu(OAc)₂·H₂O (0.399 g, 2 mmol) in 5 mL of bi-distilled water.

  • Add the aqueous solution of the copper salt to the ethanolic solution of the ligand.

  • Heat the resulting mixture under reflux for 3 hours.

  • A colored solid precipitate will form. Allow the mixture to cool and the solid to settle.

  • Filter the solid product, wash with ethanol, and dry in a desiccator over anhydrous CaCl₂.

II. Characterization of Pyrazole-Containing Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Table 1: Spectroscopic and Analytical Data for a Representative Naphthyl-Pyrazole Ligand and its Cu(II) Complex [4]

CompoundTechniqueKey Observations
1-(2-methylnaphthalen-1-yl)-1H-pyrazole (MeNap-Pz) FT-IR (cm⁻¹)Aromatic C-H stretching, C=C and C=N stretching bands.
¹H NMR (ppm)Signals corresponding to pyrazole and naphthalene protons.
¹³C NMR (ppm)Resonances for all unique carbon atoms in the pyrazole and naphthalene rings.
ESI-MS (m/z)Molecular ion peak corresponding to the calculated mass.
[Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O FT-IR (cm⁻¹)Shifts in the C=N stretching frequency upon coordination to Cu(II). Appearance of bands corresponding to the nitrate counter-ion.
Molar ConductanceIndicates the electrolytic nature of the complex.
Magnetic SusceptibilityProvides information about the magnetic moment and the electronic state of the Cu(II) center.
LCMS-MS (m/z)Fragmentation pattern confirms the structure of the complex.

Table 2: Selected Bond Lengths and Angles for a Representative Cu(II)-Pyrazole Complex [2]

BondLength (Å)AngleDegree (°)
Cu-N(pyrazole)1.98 - 2.02N-Cu-N90 - 92
Cu-O(phenolate)1.89 - 1.93O-Cu-O175 - 178
N-Cu-O88 - 93

III. Applications in Drug Development

Pyrazole-containing coordination complexes have shown significant promise as therapeutic agents, particularly in the fields of anticancer and antimicrobial drug discovery.

A. Anticancer Activity

Several pyrazole-based metal complexes exhibit potent anticancer activity, often through the induction of apoptosis in cancer cells.

anticancer_pathway cluster_receptor Cell Surface Receptors EGFR EGFR/VEGFR-2 Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Inhibition Inhibition Complex Complex Complex->EGFR Blocks

Caption: Proposed mechanism of anticancer activity of pyrazole-metal complexes.

Many pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Furthermore, some complexes act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.

B. Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Metal complexes with pyrazole-based ligands have demonstrated significant activity against a range of pathogenic bacteria and fungi.

This protocol describes the broth microdilution method for determining the MIC of a compound, a key measure of its antimicrobial efficacy.[5][6]

Materials:

  • Synthesized pyrazole-metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare Bacterial Inoculum Inoculate Inoculate 96-well Plate with Bacteria and Compound Prep_Culture->Inoculate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Plate Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Catalytic Applications

Pyrazole-containing coordination complexes are effective catalysts for a variety of organic transformations, including oxidation and transfer hydrogenation reactions.[7][8]

Workflow for Catalytic Activity Evaluation

catalytic_workflow cluster_reaction Catalytic Reaction cluster_monitoring Reaction Monitoring cluster_evaluation Performance Evaluation Setup Reaction Setup: Substrate, Catalyst, Solvent Run Run Reaction under Controlled Conditions (Temp, Time) Setup->Run Sampling Take Aliquots at Different Time Intervals Run->Sampling Analysis Analyze Samples (e.g., GC, HPLC, UV-Vis) Sampling->Analysis Conversion Calculate Substrate Conversion and Product Yield Analysis->Conversion Kinetics Determine Turnover Number (TON) and Turnover Frequency (TOF) Conversion->Kinetics

Caption: General workflow for evaluating the catalytic performance of a complex.

The catalytic efficiency of these complexes is often evaluated by determining the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), which is the TON per unit time.[9]

Table 3: Catalytic Activity of a Cu(II)-Pyrazole Complex in Catechol Oxidation [8]

LigandMetal SaltSolventVmax (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)
L2Cu(CH₃COO)₂Methanol41.670.02

Conclusion

The versatile coordination chemistry of pyrazole-containing ligands offers a rich platform for the development of novel metal complexes with significant potential in various scientific disciplines. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of these promising compounds, particularly for applications in medicinal chemistry and catalysis. The continued exploration of this class of ligands and their coordination complexes is expected to lead to the discovery of new therapeutic agents and efficient catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(4-bromophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route chosen. The most common methods are the classical condensation of a 1,3-dicarbonyl compound with 4-bromophenylhydrazine (a variation of the Knorr pyrazole synthesis) and the N-arylation of pyrazole with a 4-bromophenyl source.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting materials, such as pyrazole, 4-bromophenylhydrazine, or the aryl halide. Impurities can lead to side reactions and significantly lower the yield.

  • Reaction Conditions:

    • Temperature: For N-arylation reactions, temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products. Gradual increases in temperature while monitoring the reaction progress are recommended.

    • Solvent: The choice of solvent is crucial. For copper-catalyzed N-arylations, polar aprotic solvents like DMF or DMSO are often used. For palladium-catalyzed reactions, toluene and dioxane are common choices. The solvent should be anhydrous and capable of dissolving all reactants.

    • Base: The base plays a key role in deprotonating the pyrazole nitrogen. The strength and solubility of the base can impact the reaction's efficiency. For Ullmann-type couplings, bases like K₂CO₃ or Cs₂CO₃ are frequently used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are common, but weaker bases may be necessary for sensitive substrates.

  • Atmosphere: N-arylation reactions, particularly those using palladium catalysts, are often sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve the yield.

  • Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS). Studies have shown that MAOS can significantly reduce reaction times and improve yields for pyrazole synthesis compared to conventional heating methods.[1][2] For example, the synthesis of phenyl-1H-pyrazoles using MAOS at 60°C for 5 minutes resulted in yields of 91-98%, compared to 72-90% with conventional heating at 75°C for 2 hours.[1]

Q2: I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?

Side product formation is a common issue. The nature of the side products depends on the synthetic method.

  • Regioisomers: When using a substituted pyrazole as a starting material for N-arylation, arylation can sometimes occur at a carbon atom of the pyrazole ring, although N-arylation is generally favored.

  • Homocoupling: In cross-coupling reactions like the Ullmann or Suzuki-Miyaura reactions, homocoupling of the aryl halide (e.g., 4-bromoiodobenzene) or the arylboronic acid can occur, leading to the formation of biphenyl derivatives.

  • Dehalogenation: In some cases, particularly in palladium-catalyzed reactions, dehalogenation of the aryl halide can be a competing side reaction.[3]

  • Incomplete Cyclization: In the Knorr synthesis, incomplete cyclization can result in hydrazone intermediates.

To minimize side products:

  • Optimize Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst and ligand is critical. For Buchwald-Hartwig aminations, using a pre-catalyst can lead to cleaner formation of the active catalytic species.[3] For Ullmann couplings, the use of diamine ligands with a copper(I) source has been shown to be effective.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

  • Purification: Effective purification techniques are essential. Flash column chromatography on silica gel is a common method for separating the desired product from impurities.

Q3: Which N-arylation method is best for synthesizing this compound: Ullmann, Buchwald-Hartwig, or Chan-Lam?

The choice of method depends on the available starting materials, laboratory equipment, and the desired scale of the reaction.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction. Traditional Ullmann reactions often require harsh conditions (high temperatures). However, modern protocols using ligands such as diamines or L-proline allow the reaction to proceed under milder conditions with good yields.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a very powerful and general method for forming C-N bonds. It often proceeds under milder conditions than the classical Ullmann reaction and tolerates a wide range of functional groups. However, the palladium catalysts and specialized ligands can be expensive. Troubleshooting may involve screening different ligands, bases, and solvents.[3][6]

  • Chan-Lam Coupling: This copper-catalyzed reaction uses arylboronic acids as the aryl source and can often be performed under mild, open-air conditions.[7] This method can be a practical alternative if the corresponding arylboronic acid is readily available.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Phenyl-1H-Pyrazole Synthesis

MethodTemperatureTimeYield (%)
Microwave-Assisted60°C5 minutes91 - 98
Conventional Heating75°C2 hours72 - 90

Source: Adapted from a comparative study on phenyl-1H-pyrazole synthesis.[1][2] Note: Yields are for a range of phenyl-1H-pyrazoles and may vary for this compound.

Table 2: Effect of Copper Catalyst on the N-Arylation of 3-Nitro-1H-pyrazole with Phenylboronic Acid

Copper Catalyst (10 mol%)Yield (%)
CuISlightly lower than Cu(II) salts
CuBrSlightly lower than Cu(II) salts
CuClSlightly lower than Cu(II) salts
Cu(OAc)₂Good
CuSO₄·5H₂OGood
CuCl₂Good
CuBr₂Good
Cu(NO₃)₂·3H₂OGood

Source: Adapted from a study on the N-arylation of nitropyrazoles.[8] This table illustrates the general effectiveness of various copper(I) and copper(II) salts as catalysts in N-arylation reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole with 4-Bromoiodobenzene (Ullmann-Type Reaction)

This protocol is adapted from general procedures for the copper-diamine-catalyzed N-arylation of heterocycles.[5]

  • Reactant Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol, 1.0 equiv), 4-bromoiodobenzene (1.1 mmol, 1.1 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dioxane or toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole with 4-Bromochlorobenzene (Buchwald-Hartwig Amination)

This protocol is a general procedure that can be adapted for the synthesis of this compound.

  • Reactant Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol, 1.0 equiv), 1-bromo-4-chlorobenzene (1.1 mmol, 1.1 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110°C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up cluster_purification Purification reactants 1. Weigh Reactants (Pyrazole, Aryl Halide, Catalyst, Ligand, Base) add_solids 3. Add Solids to Tube reactants->add_solids glassware 2. Oven-Dry Glassware (Schlenk Tube) glassware->add_solids inert 4. Establish Inert Atmosphere add_solids->inert add_solvent 5. Add Anhydrous Solvent inert->add_solvent heat 6. Heat and Stir add_solvent->heat monitor 7. Monitor Reaction (TLC/LC-MS) heat->monitor workup 8. Quench and Extract monitor->workup Reaction Complete purify 9. Column Chromatography workup->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for the N-arylation of pyrazole.

troubleshooting_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Yield Improved check_purity->success Impure optimize_base Optimize Base optimize_temp->optimize_base optimize_temp->success Optimized optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_base->success Optimized check_atmosphere Ensure Inert Atmosphere optimize_solvent->check_atmosphere optimize_solvent->success Optimized consider_maos Consider Microwave- Assisted Synthesis check_atmosphere->consider_maos check_atmosphere->success Optimized consider_maos->success If applicable

Caption: A logical workflow for troubleshooting low reaction yield.

References

Purification of 1-(4-bromophenyl)-1H-pyrazole by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-bromophenyl)-1H-pyrazole, comparing recrystallization and column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable purification method for this compound?

The choice between recrystallization and column chromatography depends on the purity of the crude product, the nature of the impurities, and the required final purity. Recrystallization is often a good first choice for crystalline solids if a suitable solvent is found, as it can be quicker and more scalable. Column chromatography offers higher resolution and is particularly useful for removing impurities with similar solubility to the product or for separating regioisomers.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrazole derivatives, common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[1][2] To select a solvent, perform small-scale solubility tests with the crude material.

Q3: Can recrystallization be used to separate regioisomers of this compound?

Fractional recrystallization can sometimes separate regioisomers if they have significantly different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer. However, column chromatography is generally a more effective and predictable method for separating regioisomers.[3][4]

Q4: What are the typical stationary and mobile phases for purifying this compound by column chromatography?

For pyrazole derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation. For some basic pyrazole compounds, deactivating the silica gel with triethylamine or using neutral alumina can prevent the compound from sticking to the column.[5]

Q5: My this compound product is an oil and won't crystallize. What should I do?

If the product "oils out" during recrystallization, it could be due to several factors, including a high impurity level or the melting point of the compound being lower than the solvent's boiling point.[1][6] Try using a lower-boiling point solvent, adding more of the "good" solvent, or cooling the solution very slowly.[1] If these attempts fail, column chromatography is the recommended alternative purification method.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Boil off some of the solvent to concentrate the solution.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound, if available.[1]
The compound precipitates as an oil ("oiling out"). The melting point of the compound is lower than the solution's temperature, or the compound is too soluble.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]- Use a lower-boiling point solvent system.
Low recovery of the purified product. Too much solvent was used, or the solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Ensure the flask is thoroughly cooled, potentially in an ice bath, to maximize precipitation.[1]
The purified crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that this may reduce the overall yield.[1]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. The chosen eluent system does not have the correct polarity.- Optimize the solvent system using TLC with different solvent ratios (e.g., varying hexane/ethyl acetate ratios).
The compound does not move from the origin (streaks on the baseline). The eluent is not polar enough, or the compound is strongly interacting with the silica gel.- Gradually increase the polarity of the eluent.- For basic pyrazoles, consider deactivating the silica gel with a small amount of triethylamine or using an alternative stationary phase like alumina.[5]
The compound runs too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Cracked or channeled column bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation: Comparison of Purification Methods

Parameter Recrystallization Column Chromatography
Typical Purity Achieved Good to Excellent (>98% often achievable)[7]Very Good to Excellent (>99% often achievable)
Typical Recovery Yield 70-95% (can be lower depending on solubility)[7]50-90% (can be lower due to multiple fractions and handling)
Scalability Relatively easy to scale up.Can be challenging and time-consuming to scale up.
Time Requirement Generally faster for a single batch.More time-consuming, especially with long columns.
Solvent Consumption Moderate to high, depending on the solvent.High, due to the need for a continuous flow of eluent.
Separation Power Good for removing impurities with different solubilities.Excellent for separating compounds with small differences in polarity, including regioisomers.[3][4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating it is saturated.[5][8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[8]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Decision_Tree start_node Crude this compound decision_node decision_node start_node->decision_node Assess purity & impurities process_node process_node decision_node->process_node Mainly one compound? Crystalline solid? process_node2 Perform Column Chromatography decision_node->process_node2 Mixture of regioisomers? Oily/amorphous solid? Similar polarity impurities? decision_node2 decision_node2 process_node->decision_node2 Perform Recrystallization process_node->decision_node2 Check purity (TLC, NMR) result_node Pure Product fail_node Repurify or use Column Chromatography decision_node2->result_node Purity > 98%? decision_node2->fail_node Purity < 98%? decision_node3 decision_node3 process_node2->decision_node3 Analyze fractions (TLC) decision_node3->result_node Clean fractions obtained? fail_node2 Optimize eluent or stationary phase decision_node3->fail_node2 Poor separation?

Caption: Decision workflow for selecting a purification method.

References

Identifying and minimizing side products in pyrazole synthesis from hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles from hydrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in pyrazole synthesis from hydrazines?

A1: The most prevalent side product is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. Other common side products and issues include:

  • Low conversion rates or incomplete reactions.

  • Formation of colored impurities , often leading to yellow or red reaction mixtures.[1]

  • N-alkylation at the pyrazole ring, which can also lead to regioisomeric products.

  • Biaryl formation as a side product in N-arylation reactions.

  • Incomplete cyclization , resulting in stable intermediates like hydrazones or pyrazolines.

  • Formation of pyrazolium salts , particularly during N-alkylation steps.[2]

Q2: How can I control regioselectivity in pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The choice of solvent, catalyst, and reaction temperature can significantly influence the isomeric ratio.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[3]

  • Catalyst: The acidity or basicity of the catalyst plays a crucial role. Acid catalysts are commonly used in the Knorr synthesis.[4][5] The choice of acid can influence the reaction rate and, in some cases, the regioselectivity.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the less sterically hindered carbonyl group.

Q3: My reaction mixture has turned a deep yellow/red color. What causes this and how can I fix it?

A3: Discoloration is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Troubleshooting:

    • Add a mild base: If you are using a hydrazine salt, adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]

    • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidative processes.[1]

    • Purification: Colored impurities can often be removed during workup and purification, for instance, by washing the crude product with a non-polar solvent like toluene or through recrystallization.[1][6]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

The formation of a mixture of regioisomers is the most frequent challenge in the synthesis of substituted pyrazoles from unsymmetrical starting materials.

Diagram: Formation of Regioisomers in Knorr Pyrazole Synthesis

G Regioisomer Formation in Knorr Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl A Attack at Carbonyl A Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl A Attack at Carbonyl B Attack at Carbonyl B Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl A Substituted\nHydrazine->Attack at Carbonyl B Regioisomer A Regioisomer A Attack at Carbonyl A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Attack at Carbonyl B->Regioisomer B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) solvent Change Solvent (e.g., EtOH to TFE or HFIP) start->solvent catalyst Optimize Catalyst (e.g., change acid catalyst) start->catalyst temperature Adjust Temperature start->temperature purification Purification of Isomers (Column Chromatography, Fractional Crystallization) solvent->purification catalyst->purification temperature->purification end Desired Regioisomer Obtained purification->end

Caption: A workflow for troubleshooting poor pyrazole synthesis regioselectivity.

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:4585N/A
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:1590[3]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:392[3]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol60:4088N/A
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineTFE90:1091N/A
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP>99:195N/A

Note: Regioisomeric ratios and yields are representative and can vary based on specific reaction conditions.

Issue 2: Low Yield or Incomplete Reaction

Low yields can be frustrating. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Pyrazole Synthesis Yield start Low Yield purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions (Temp, Time, Catalyst) start->conditions side_reactions Identify Side Products (TLC, LC-MS) start->side_reactions purity->conditions workup Optimize Workup & Purification conditions->workup side_reactions->workup end Improved Yield workup->end

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductMethodReaction TimeYield (%)Reference
Phenyl-1H-pyrazolesConventional2 hours72-90[7]
Phenyl-1H-pyrazolesMicrowave5 minutes91-98[7]
Phenyl-1H-pyrazole-4-carboxylic acidsConventional1 hour48-85[7]
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave2 minutes62-92[7]
PyranopyrazolesConventional2-15 hoursLower[8]
PyranopyrazolesMicrowave2-8 minutesHigher[8]
Issue 3: N-Alkylation and Pyrazolium Salt Formation

N-alkylation of pyrazoles can lead to a mixture of N1 and N2 alkylated regioisomers. Aggressive alkylating agents or harsh conditions can also lead to the formation of pyrazolium salts.

  • Troubleshooting N-Alkylation Regioselectivity:

    • Steric Hindrance: Use a bulky alkylating agent or a pyrazole with a bulky substituent to favor alkylation at the less hindered nitrogen.

    • Base and Solvent System: The choice of base and solvent is critical. For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[8]

  • Minimizing Pyrazolium Salt Formation:

    • Use a milder alkylating agent.

    • Control stoichiometry: Avoid using a large excess of the alkylating agent.

    • Reaction temperature: Perform the reaction at a lower temperature.

    • Purification: Pyrazolium salts are generally more polar and can often be separated from the desired N-alkylated pyrazole by column chromatography or recrystallization.[9]

Issue 4: Biaryl Formation in N-Arylpyrazole Synthesis

In transition-metal-catalyzed N-arylation reactions (e.g., Ullmann or Chan-Lam couplings), homocoupling of the aryl halide can lead to the formation of biaryl impurities.[10][11]

  • Troubleshooting Biaryl Formation:

    • Ligand Choice: The selection of the appropriate ligand for the metal catalyst is crucial.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the C-C homocoupling side reaction.

    • Base: The choice and amount of base can influence the reaction outcome.

    • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides and may be more prone to homocoupling.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using HFIP

This protocol is adapted from methodologies that utilize fluorinated alcohols to achieve high regioselectivity.[3]

Materials:

  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione in HFIP (0.2 M).

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the HFIP under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol provides a general guideline for a rapid synthesis of pyrazoles using microwave irradiation.[12][13]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound, hydrazine, and ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification of Pyrazole Regioisomers by Fractional Crystallization

This protocol can be used to separate regioisomers with different solubilities.[1]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Appropriate solvent or solvent system (determined by solubility tests)

Procedure:

  • Dissolve the crude isomer mixture in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.

  • Collect the crystals by vacuum filtration. This is the first fraction, enriched in the less soluble isomer.

  • Concentrate the mother liquor and cool it further (e.g., in an ice bath or refrigerator) to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat the recrystallization process for each fraction using the same solvent system to improve the purity of each isomer.

  • Monitor the purity of each fraction by TLC, HPLC, or NMR spectroscopy.

Protocol 4: Synthesis of N-Arylpyrazoles via Ullmann Coupling with Minimized Biaryl Formation

This protocol is a general guideline for the copper-catalyzed N-arylation of pyrazoles, with considerations to minimize the formation of biaryl side products.

Materials:

  • Pyrazole (1.2 eq)

  • Aryl halide (1.0 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • A suitable ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the pyrazole, aryl halide, and solvent.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS. Start with a lower temperature to minimize biaryl formation.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N-arylpyrazole from any biaryl byproduct.

References

Optimizing temperature and reaction time for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for successful pyrazole ring formation?

A1: The most critical parameters are temperature and reaction time. These factors significantly influence the reaction rate, yield, and purity of the final pyrazole product. Careful optimization of both is essential to maximize yield and minimize the formation of side products.

Q2: How does temperature affect the yield of pyrazole synthesis?

A2: Generally, increasing the reaction temperature accelerates the rate of pyrazole formation.[1] However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products, which can ultimately decrease the overall yield.[2] It is crucial to find the optimal temperature that provides a good reaction rate without significant product decomposition.

Q3: What is the typical role of reaction time in pyrazole synthesis?

A3: Reaction time is critical for ensuring the reaction proceeds to completion. Insufficient reaction time will result in a low yield due to unreacted starting materials.[1] Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1]

Q4: I am observing the formation of regioisomers in my pyrazole synthesis. How can I control this?

A4: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity can be influenced by both steric and electronic factors of the reactants, as well as the reaction conditions. Modifying the solvent, catalyst, and temperature can help in selectively obtaining the desired regioisomer. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.

Q5: Can microwave-assisted synthesis improve my pyrazole formation reaction?

A5: Yes, microwave-assisted synthesis is a powerful technique for pyrazole formation. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[4] The high temperatures and pressures achieved in a microwave reactor can dramatically accelerate the reaction rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Issue 1: Low Yield of Pyrazole Product

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time and monitor progress by TLC or LC-MS.[1]- Gradually increase the reaction temperature. For thermally sensitive compounds, consider extending the reaction time at a lower temperature.[1]- Ensure efficient stirring to improve contact between reactants.
Suboptimal Catalyst - If using a catalyst, ensure the correct type and loading are used. For Knorr synthesis, a catalytic amount of acid is often required.[1]
Side Reactions - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.- Adjust the reaction temperature; sometimes lowering the temperature can suppress side reactions.- Modify the order of addition of reagents.
Degradation of Reactants or Product - If reactants are sensitive to heat, use milder reaction conditions.- Ensure the purity of starting materials, as impurities can catalyze degradation.[5]
Issues with Work-up and Purification - Optimize the extraction and purification methods to minimize product loss.- Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer.

Issue 2: Formation of Multiple Products (Side Products and Isomers)

Possible Cause Troubleshooting Steps
Formation of Regioisomers - Modify the solvent; for example, fluorinated alcohols can enhance regioselectivity.[6]- Change the catalyst, as some catalysts can favor the formation of a specific isomer.- Adjust the reaction temperature, as selectivity can be temperature-dependent.[7]
Formation of Byproducts from Side Reactions - Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to oxygen.
Impure Starting Materials - Purify starting materials before use. Impurities can lead to a variety of unexpected side products.[5]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Formation

Reaction TypeMethodTemperature (°C)TimeYield (%)Reference
Quinolin-2(1H)-one-based pyrazole synthesisConventional (Reflux)-10-12 h59-71[8]
Quinolin-2(1H)-one-based pyrazole synthesisMicrowave1207-10 min68-86[8]
1-Aroyl-3,5-dimethyl-1H-pyrazole synthesisMicrowave-3-5 min82-98[8]
Ferrocene-pyrazole hybrid synthesisMicrowave1005-30 min58-75[8]
Pyrano[2,3-c]pyrazole synthesisConventional801.4 h80[9]
Pyrano[2,3-c]pyrazole synthesisMicrowave-25 min88[9]

Table 2: Optimization of Microwave-Assisted Synthesis of 4-Arylidenepyrazolones

EntryPower (W)Time (min)Yield (%)
1280520
2420567
3560554
44201071
54201562
Data synthesized from a study on the one-pot synthesis of pyrazolone derivatives.[2]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase).

  • Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.[9]

  • The crude product can be further purified by recrystallization from ethanol.[9]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a general procedure for the microwave-assisted synthesis of pyrazoles.[10]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative in DMSO.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[4]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product can be isolated by precipitation upon addition of water or by standard extraction procedures.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (1,3-Dicarbonyl, Hydrazine) mix Mix Reactants start->mix reagents Solvent & Catalyst reagents->mix heat Heating (Conventional or Microwave) mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Quench & Extract monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, MP) purify->characterize

General experimental workflow for pyrazole synthesis.

troubleshooting_guide start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Product (LC-MS, NMR) start->analyze_crude sm_impure Purify Starting Materials check_sm->sm_impure Impure opt_temp Optimize Temperature check_conditions->opt_temp opt_time Optimize Reaction Time check_conditions->opt_time opt_catalyst Optimize Catalyst check_conditions->opt_catalyst side_products Side Products Identified analyze_crude->side_products regioisomers Regioisomers Present analyze_crude->regioisomers adjust_temp_side Adjust Temperature side_products->adjust_temp_side change_reagent_order Change Reagent Addition Order side_products->change_reagent_order change_solvent Change Solvent (e.g., fluorinated alcohol) regioisomers->change_solvent change_catalyst Change Catalyst regioisomers->change_catalyst

Troubleshooting decision tree for pyrazole synthesis.

References

Troubleshooting poor regioselectivity in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the synthesis of substituted pyrazoles. This resource provides practical guidance in a question-and-answer format to address common challenges, particularly the issue of poor regioselectivity.

Troubleshooting Guides & FAQs

Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr synthesis). The regioselectivity is primarily governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the reaction pathway, favoring the formation of one regioisomer over the other.[2][3]

  • Solvent Choice: The solvent can play a critical role in modulating the reactivity of the starting materials and intermediates, thereby influencing the isomeric ratio.[4][5]

Q2: How can I improve the regioselectivity of my reaction?

A2: Several strategies can be employed to enhance the regioselectivity of your pyrazole synthesis:

  • Solvent Optimization: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[4][5] These non-nucleophilic solvents do not compete with the hydrazine for the initial attack on the carbonyl group, leading to a cleaner reaction.[5]

  • Modification of Reaction Conditions:

    • Temperature: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer.

    • Catalyst: The use of specific acid or base catalysts can steer the reaction towards a desired regioisomer. For instance, reactions catalyzed by acetic acid in DMSO or ethanol have shown improved selectivity.[3] Various metal catalysts (e.g., iron, ruthenium, copper) and organocatalysts have also been successfully used for regioselective pyrazole synthesis.[6][7][8][9]

  • Use of Protecting Groups: Employing a protecting group strategy can allow for the regioselective synthesis of specific pyrazole derivatives. For example, the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group can control the position of subsequent functionalization.[10]

Q3: What is the general mechanism of the Knorr pyrazole synthesis, and where does the regioselectivity issue arise?

A3: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. This is followed by the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

When an unsymmetrical 1,3-dicarbonyl is used, the initial attack can occur at either of the two different carbonyl carbons, leading to two possible regioisomeric products. The preferred pathway is determined by the factors mentioned in Q1.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate A Intermediate A Attack at C1->Intermediate A Cyclization & Dehydration Intermediate B Intermediate B Attack at C2->Intermediate B Cyclization & Dehydration Regioisomer A Regioisomer A Intermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Intermediate B->Regioisomer B Cyclization & Dehydration

Knorr synthesis pathways leading to regioisomers.

Q4: How do I determine the structure of the major and minor regioisomers?

A4: A combination of spectroscopic techniques is typically used to elucidate the structures of the resulting pyrazole regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural characterization. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can be used to establish the spatial proximity of protons, which is invaluable for unambiguously assigning the correct regioisomer.[4][11]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive proof of its structure.[12]

Data on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers. The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from a 1,3-diketone and methylhydrazine.

1,3-Diketone Substituents (R1, R3)SolventRegioisomer Ratio (A:B)Reference
CF3, 4-Cl-PhEthanol (EtOH)50:50[4][5]
CF3, 4-Cl-Ph2,2,2-Trifluoroethanol (TFE)85:15[4][5]
CF3, 4-Cl-Ph1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[4][5]
Ph, MeEthanol (EtOH)50:50[4][5]
Ph, Me2,2,2-Trifluoroethanol (TFE)90:10[4][5]
Ph, Me1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[4][5]

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R3 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.

Key Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol provides a general method for the synthesis of N-substituted pyrazoles with improved regioselectivity.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP) to a concentration of approximately 0.1-0.5 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer in high purity.[4][5]

G start Start dissolve Dissolve 1,3-Dicarbonyl in Fluorinated Solvent start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_hydrazine->react workup Remove Solvent (Reduced Pressure) react->workup purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify end End purify->end

Workflow for regioselective pyrazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_sm Verify Purity of Starting Materials start->check_sm check_sm->start Impure change_solvent Switch to Fluorinated Solvent (TFE/HFIP) check_sm->change_solvent Purity OK analyze Analyze Isomer Ratio (NMR, LC-MS) change_solvent->analyze adjust_temp Modify Reaction Temperature add_catalyst Introduce Acid/Base or Metal Catalyst adjust_temp->add_catalyst No Improvement adjust_temp->analyze protecting_group Consider Protecting Group Strategy add_catalyst->protecting_group No Improvement add_catalyst->analyze analyze->adjust_temp No Improvement success Improved Regioselectivity analyze->success Success

Troubleshooting poor pyrazole regioselectivity.

References

Overcoming challenges in the N-arylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of pyrazoles?

A1: The most prevalent methods for forming the N-aryl bond on a pyrazole ring are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3][4] Both methods have their advantages and are chosen based on the specific substrates, desired regioselectivity, and functional group tolerance required for the synthesis.

Q2: How do I control the regioselectivity of N-arylation on an unsymmetrical pyrazole?

A2: Controlling regioselectivity in the N-arylation of unsymmetrical pyrazoles is a significant challenge due to the similar electronic properties of the two nitrogen atoms.[5][6] Several factors can influence the outcome:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will often direct the arylation to the less sterically hindered nitrogen atom.[7]

  • Ligand Choice: In both palladium and copper-catalyzed systems, the choice of ligand can play a crucial role in directing regioselectivity.[8][9] Experimenting with different ligands is often necessary.

  • Protecting Groups: Strategic use of protecting groups on one of the pyrazole nitrogens can ensure arylation occurs at the desired position, with the protecting group being removed in a subsequent step.[9]

  • Reaction Conditions: The choice of base and solvent can also influence the regiomeric ratio.[9][10]

Q3: What are the typical catalysts and ligands used for Buchwald-Hartwig N-arylation of pyrazoles?

A3: For the Buchwald-Hartwig reaction, palladium catalysts are employed. Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. These are used in conjunction with phosphine-based ligands. Bulky, electron-rich ligands such as tBuBrettPhos and tBuDavePhos have shown to be effective for the N-arylation of pyrazoles, including unprotected ones.[4][11][12][13][14]

Q4: What are the typical catalysts and ligands for the Ullmann N-arylation of pyrazoles?

A4: The Ullmann condensation traditionally uses copper catalysts. Modern protocols often utilize CuI, Cu₂O, or CuO as the copper source.[1][15][16] The reaction is often promoted by the addition of a ligand. Diamine ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine, have been found to be effective in improving reaction rates and yields.[3][17] L-proline has also been reported as an effective additive.[18]

Q5: My N-arylation reaction is showing low or no conversion. What should I do?

A5: Low or no conversion can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the quality of reagents and solvents, the choice of base, and the integrity of the catalyst and ligand.

Troubleshooting Guide

Problem 1: Low or No Conversion
Potential Cause Suggested Troubleshooting Steps
Inactive Catalyst/Ligand - Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere. - Consider using a pre-catalyst to ensure the active catalytic species is generated. - Increase catalyst and/or ligand loading.
Inappropriate Base - The base must be strong enough to deprotonate the pyrazole N-H.[9] - Screen a range of bases, from weaker options like K₂CO₃ and Cs₂CO₃ to stronger ones like NaOt-Bu and K₃PO₄.[9] The optimal base is substrate-dependent.
Sub-optimal Solvent - Ensure the solvent is anhydrous and can dissolve all reaction components at the reaction temperature.[9] - Common solvents include toluene, dioxane, and DMF.[9] The polarity of the solvent can significantly impact the reaction rate.
Low Reaction Temperature - Forcing reaction conditions, such as higher temperatures, may be necessary, especially for less reactive aryl halides (e.g., chlorides).[9] Microwave irradiation can also be used to expedite the reaction.[2][19]
Poor Quality Reagents - Ensure the aryl halide and pyrazole starting materials are pure. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the catalyst.
Problem 2: Formation of Side Products (e.g., Di-arylation, Arylation at other positions)
Potential Cause Suggested Troubleshooting Steps
High Reactivity of Aryl Halide - If possible, use a less reactive aryl halide (e.g., aryl bromide instead of aryl iodide).[9] - Carefully control the stoichiometry of the aryl halide; a slight excess of the pyrazole may favor mono-arylation.[9]
Forcing Reaction Conditions - Reduce the reaction temperature and/or time to minimize the formation of di-arylated products.[9] - Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the desired product is maximized.[9]
Reaction Conditions Favoring Amino Group Arylation (if applicable) - If the pyrazole contains an amino group, consider protecting it with a suitable protecting group (e.g., Boc, Ac) before N-arylation.[9]
Lack of Regioselectivity - Refer to FAQ Q2 for strategies to control regioselectivity, including ligand screening and the use of protecting groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazoles based on literature data.

Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Type)

Aryl Halide Pyrazole Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Aryl Triflates3-TrimethylsilylpyrazolePd(OAc)₂ / tBuBrettPhosK₂CO₃Toluene10085-98[12]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOt-BuXylene160 (MW)95[19]
4-Iodo-1H-pyrazolePhenylboronic AcidCu₂ONoneMethanolRT-[16]
Unprotected Bromoimidazoles/pyrazolesVarious aminesPd precatalyst / tBuBrettPhosLHMDSDioxane10050-90[13]

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Type)

Aryl Halide Pyrazole Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Aryl Iodides/BromidesVarious PyrazolesCuI / DiamineK₃PO₄Dioxane11070-95[3][17]
Iodobenzene1H-PyrazoleCuO/ABKOtBuToluene18096 (conversion)[15]
2-BromopyridinePyrazoleCuCl / 6-(1H-pyrazol-yl)nicotinic acidK₃PO₄DMF10094
Aryl IodidesIndoles, Pyrroles, Imidazoles, PyrazolesCuI / L-prolineK₂CO₃DMSO80-9080-95[18]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl halide (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., tBuBrettPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

General Procedure for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.[3][20]

  • Reaction Setup: To a resealable Schlenk tube, add CuI (0.05 mmol), the pyrazole (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the aryl halide (1.2 mmol), the ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol), and the solvent (e.g., dioxane, 2 mL).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 110 °C) for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired product.

Visualizations

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)(X)-L] pd0->oa_complex Oxidative Addition n_complex [Ar-Pd(II)(Pyrazole)-L] oa_complex->n_complex Ligand Exchange n_complex->pd0 product Ar-Pyrazole n_complex->product Reductive Elimination hx HX aryl_halide Ar-X aryl_halide->oa_complex pyrazole Pyrazole-H pyrazole->n_complex base Base base->n_complex Deprotonation base_h Base-H+

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazoles.

Ullmann_Condensation_Cycle cu_i Cu(I)X cu_pyrazole Cu(I)-Pyrazole cu_i->cu_pyrazole Ligand Exchange cu_iii_complex [Ar-Cu(III)(X)(Pyrazole)] cu_pyrazole->cu_iii_complex Oxidative Addition cu_iii_complex->cu_i product Ar-Pyrazole cu_iii_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->cu_iii_complex pyrazole Pyrazole-H pyrazole->cu_pyrazole base Base base->cu_pyrazole Deprotonation

Caption: Catalytic cycle for the Ullmann N-arylation of pyrazoles.

Troubleshooting_Workflow start N-Arylation Experiment check_conversion Low or No Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No troubleshoot_conversion Troubleshoot Conversion: - Check Reagents/Solvents - Screen Bases - Vary Catalyst/Ligand - Increase Temperature check_conversion->troubleshoot_conversion Yes troubleshoot_selectivity Troubleshoot Selectivity: - Adjust Stoichiometry - Lower Temperature/Time - Screen Ligands - Use Protecting Groups check_side_products->troubleshoot_selectivity Yes successful_reaction Successful Reaction check_side_products->successful_reaction No troubleshoot_conversion->start Re-run troubleshoot_selectivity->start Re-run

Caption: A logical workflow for troubleshooting the N-arylation of pyrazoles.

References

Methods for removing unreacted starting materials from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazole compounds.

Issue 1: Low Yield of Purified Pyrazole

Question: My final yield of pyrazole is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer: Low yields during pyrazole purification can stem from several factors, from the initial reaction to the work-up and purification steps.[1] A systematic approach to troubleshooting is crucial for identifying the source of product loss.

Possible Causes and Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields.[1][3]

  • Loss During Extraction: The pyrazole product may have poor solubility in the extraction solvent or emulsions may have formed.

    • Recommendation: Ensure the pH of the aqueous layer is appropriate to keep the pyrazole in the organic phase. If the pyrazole is basic, avoid acidic extraction conditions that would protonate it and move it to the aqueous layer. To break up emulsions, adding brine or passing the mixture through a pad of celite can be effective.

  • Loss During Recrystallization: The product may be too soluble in the recrystallization solvent, even at low temperatures.

    • Recommendation: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal formation.[4] Consider using a different solvent or a mixed-solvent system.[4]

  • Loss During Column Chromatography: The compound may be strongly adsorbed to the silica gel, especially if it is basic.

    • Recommendation: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica gel and minimize product loss. Alternatively, use a less acidic stationary phase like alumina.

Issue 2: Product "Oils Out" During Recrystallization

Question: Instead of forming crystals, my pyrazole product is precipitating as an oil. What should I do?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the compound precipitates from the solution at a temperature above its melting point.[4] This results in an impure, oily liquid instead of solid crystals.

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[4]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help promote gradual cooling.[4]

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be beneficial.[4]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]

  • Scratching: Gently scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites and initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazoles after synthesis?

A1: The most common purification methods for pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical properties of the pyrazole (solid or liquid), its polarity, and the nature of the impurities.

Q2: How do I choose a suitable solvent for recrystallizing my pyrazole derivative?

A2: The ideal recrystallization solvent is one in which your pyrazole is highly soluble at high temperatures but poorly soluble at low temperatures. Common single solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: My crude pyrazole is a dark oil. How can I remove the color?

A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4]

Q4: How can I separate unreacted hydrazine from my pyrazole product?

A4: Unreacted hydrazine is often more polar than the pyrazole product. It can typically be removed by washing the organic layer with water or brine during the workup. If the pyrazole is sufficiently non-polar, column chromatography can also be effective.

Q5: What about unreacted 1,3-dicarbonyl starting material? How is it removed?

A5: Unreacted 1,3-dicarbonyl compounds can often be removed by column chromatography. Alternatively, if the dicarbonyl has acidic protons, an extraction with a weak base (e.g., aqueous sodium bicarbonate) can be used to remove it, provided the pyrazole product is not acidic.

Q6: Can I use an acid-base extraction to purify my pyrazole?

A6: Yes, if your pyrazole has a basic nitrogen atom, an acid-base extraction can be a very effective purification method.[5] The general procedure involves dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 1M NaOH) to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.[6]

Data Presentation

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent/SystemTypePolarityNotes
Ethanol, MethanolProticHighGood for many polar pyrazole derivatives.[4]
IsopropanolProticMediumA less polar alternative to ethanol/methanol.
AcetoneAproticMediumA versatile solvent for a range of pyrazoles.[4]
Ethyl AcetateAproticMediumOften used for pyrazoles of intermediate polarity.
Cyclohexane, HexaneNon-polarLowUsed for non-polar pyrazoles or as an anti-solvent.[4]
WaterProticHighCan be used for highly polar or salt forms of pyrazoles.[4]
Ethanol/WaterMixed ProticHighA common and effective mixed-solvent system for polar derivatives.[4]
Hexane/Ethyl AcetateMixedVariableGood for controlling polarity during crystallization.[4]

Table 2: Typical Purification Method Performance for Pyrazole Derivatives

MethodTypical Starting PurityTypical Final PurityTypical YieldNotes
Recrystallization80-95%>98%70-90%Highly effective for removing small amounts of impurities from solid products. Yield can be lower if the compound has significant solubility in the cold solvent.
Column Chromatography50-90%>99%50-85%Very effective for separating mixtures and purifying oils. Yield can be reduced by irreversible adsorption to the stationary phase.
Acid-Base ExtractionVariable>95%80-95%Excellent for separating basic pyrazoles from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, or if charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your pyrazole from impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure pyrazole.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Mandatory Visualization

G General Workflow for Pyrazole Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Crude Pyrazole Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) start->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification_method Select Purification Method concentration->purification_method recrystallization Recrystallization purification_method->recrystallization If solid chromatography Column Chromatography purification_method->chromatography If oil or difficult separation final_product Pure Pyrazole recrystallization->final_product chromatography->final_product

Caption: A standard workflow for the purification of pyrazoles.

G Troubleshooting 'Oiling Out' During Recrystallization start Product 'Oils Out' q1 Is the solution cooling too quickly? start->q1 a1_yes Allow for slow cooling at room temperature q1->a1_yes Yes q2 Is the concentration too high? q1->q2 No a1_yes->q2 a2_yes Add more of the 'good' solvent q2->a2_yes Yes q3 Is the solvent appropriate? q2->q3 No a2_yes->q3 a3_no Try a different solvent or a mixed-solvent system q3->a3_no No a4 Induce crystallization q3->a4 Yes a3_no->a4 a4_1 Add a seed crystal a4->a4_1 a4_2 Scratch the flask a4->a4_2 end Crystals Form a4_1->end a4_2->end

Caption: A decision tree for troubleshooting 'oiling out'.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 1-(4-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-(4-bromophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental issues. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols for key cross-coupling reactions, and quantitative data to inform your experimental design.

General Troubleshooting and FAQs

Q1: My cross-coupling reaction with this compound is sluggish or fails to go to completion. What are the common causes?

A1: Several factors can contribute to poor reactivity in cross-coupling reactions with this substrate.

  • Catalyst Deactivation: The pyrazole moiety, particularly the N-H group if present on a different pyrazole, can coordinate to the palladium center, leading to catalyst inhibition. For N-substituted pyrazoles like this compound, this is less of an issue, but catalyst choice remains crucial. Ensure your palladium source and ligand are of high quality and stored under an inert atmosphere. The use of pre-catalysts can often be beneficial.

  • Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. For heteroaryl bromides, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical and can influence the reaction rate and side product formation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base is dependent on the specific coupling reaction.

  • Solvent and Reagent Purity: Cross-coupling reactions are sensitive to impurities. Ensure that your solvent is anhydrous and degassed, and that all reagents are of high purity. Water and oxygen can deactivate the catalyst.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. However, excessively high temperatures can cause catalyst decomposition or promote side reactions.

Q2: Am I observing significant debromination of my starting material. How can I mitigate this?

A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings. It can occur via a reductive process where a palladium-hydride species is formed, which then reacts with the aryl bromide.[1] To minimize debromination:

  • Optimize the Base: A weaker base or anhydrous conditions can sometimes reduce the formation of palladium-hydride species.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination pathway.

  • Additives: In some cases, the addition of a hydrogen scavenger can be beneficial.

Q3: How do I choose the appropriate palladium source for my reaction?

A3: The choice of palladium source can impact catalyst activation and stability.[2]

  • Pd(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ are common Pd(0) sources that are often effective.

  • Pd(II) precatalysts: Pd(OAc)₂ and PdCl₂(ligand)₂ are stable Pd(II) salts that are reduced in situ to the active Pd(0) species. They are often used in combination with a specific ligand.

  • Palladium Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are designed for efficient generation of the active monoligated Pd(0) species and are often highly effective for challenging substrates.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is giving low yields. What should I try?

A1: For low yields in Suzuki couplings with this compound, consider the following:

  • Catalyst and Ligand: For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Try using a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or a pre-formed Buchwald pre-catalyst.[3][4]

  • Base and Solvent: A common and effective combination is K₃PO₄ or K₂CO₃ as the base in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[5][6] The water is crucial for the transmetalation step.[6]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity. Ensure your boronic acid is of good quality. Using a slight excess (1.2-1.5 equivalents) is common practice.

Catalyst Selection and Yield Data for Suzuki-Miyaura Coupling

The following table presents illustrative data for the Suzuki coupling of a 1-substituted-4-bromopyrazole with various aryl boronic acids. While the substrate is 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole, the conditions and outcomes provide a valuable starting point for optimizing the reaction with this compound.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidRuPhos-Pd G2 (1)K₃PO₄1,4-Dioxane/H₂O394
24-Methoxyphenylboronic acidRuPhos-Pd G2 (1)K₃PO₄1,4-Dioxane/H₂O396
34-Chlorophenylboronic acidRuPhos-Pd G2 (1)K₃PO₄1,4-Dioxane/H₂O392
43-Thienylboronic acidRuPhos-Pd G2 (1)K₃PO₄1,4-Dioxane/H₂O389
52-Naphthylboronic acidRuPhos-Pd G2 (1)K₃PO₄1,4-Dioxane/H₂O391
Reaction conditions: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), base (3.0 equiv), microwave irradiation (100 W). Data adapted from.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 1-substituted-4-bromopyrazole and can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., RuPhos Pd G2)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst (e.g., 1 mol%).

  • To the solid mixture, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) or use microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and amine substrate.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. For heteroaryl bromides, ligands like tBuDavePhos, XPhos, or Josiphos-type ligands have shown success.[7]

  • Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common base, but others like LHMDS or K₃PO₄ can also be effective, particularly with base-sensitive substrates.[2][8]

  • Amine Substrate: The nature of the amine is important. Primary amines are generally more reactive than secondary amines. Amines with β-hydrogens can sometimes undergo side reactions like β-hydride elimination, leading to lower yields.[7]

Catalyst Selection and Yield Data for Buchwald-Hartwig Amination

The following data is for the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole. The trityl protecting group makes this substrate a good model for the electronically similar 1-phenyl substituted pyrazole.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)KtBuO (2.0 eq)120 (MW)60
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)KtBuO (2.0 eq)120 (MW)67
3PyrrolidinePd(dba)₂ (10)tBuDavePhos (20)KtBuO (2.0 eq)120 (MW)7
4AnilinePd(dba)₂ (10)tBuDavePhos (20)KtBuO (2.0 eq)120 (MW)85
5BenzylaminePd(dba)₂ (10)tBuDavePhos (20)KtBuO (2.0 eq)120 (MW)82
Data adapted from[7].
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 4-bromo-1-trityl-1H-pyrazole and can serve as a starting point for this compound.

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂

  • tBuDavePhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried reaction tube.

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., tBuDavePhos, 0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube with a septum, remove from the glovebox, and add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (e.g., 2 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Coupling

The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene.

Troubleshooting and FAQs for Heck Coupling

Q1: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in the Heck reaction is influenced by the electronic and steric nature of the alkene and the reaction conditions.

  • Ligand Choice: The use of bidentate phosphine ligands can sometimes improve regioselectivity.

  • Reaction Conditions: The choice of base and additives can also play a role. For example, in some systems, the addition of silver salts can prevent isomerization of the product.[9]

Q2: What are some common side reactions in Heck couplings?

A2: Besides issues with regioselectivity, common side reactions include double bond isomerization in the product and oligomerization of the alkene. Careful optimization of the reaction time and temperature can help to minimize these.

Catalyst Selection for Heck Coupling

A variety of palladium catalysts can be used for the Heck reaction.[10][11] Common choices include:

  • Palladium(II) acetate (Pd(OAc)₂): Often used with phosphine ligands.

  • Palladium on carbon (Pd/C): A heterogeneous catalyst that can be useful for simpler substrates.

  • Palladacycles: These are highly stable and active pre-catalysts.

Experimental Protocol: Heck Coupling

This is a general protocol for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas.

  • Add anhydrous DMF (e.g., 5 mL) and Et₃N (2.0 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Troubleshooting and FAQs for Sonogashira Coupling

Q1: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and an organic base.[12]

  • Control of Oxygen: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions.

Q2: What is the role of the copper co-catalyst?

A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]

Catalyst Selection and Yield Data for Sonogashira Coupling

The following table provides data for the Sonogashira coupling of various aryl bromides with terminal alkynes under copper-free conditions, which can be a good starting point for this compound.

EntryAryl BromideAlkyneCatalyst (mol%)BaseTemp (°C)Yield (%)
14-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPrt97
24-Bromotoluene1-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)TMPrt95
31-Bromo-4-(trifluoromethyl)benzenePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPrt96
43-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP6083
54-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP6087
Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), base (1.0 mmol), DMSO (2.5 mL). DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine. Data adapted from[12].
Experimental Protocol: Sonogashira Coupling (Copper-Free)

This is a general protocol for a copper-free Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To a reaction tube, add the palladium pre-catalyst (2.5 mol%).

  • Seal the tube and replace the atmosphere with an inert gas.

  • Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.8 mmol, 1.6 equiv).

  • Add anhydrous DMSO (2.5 mL) and TMP (1.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

CatalystSelectionWorkflow Start Start: Cross-Coupling of This compound CouplingType Select Cross-Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Amine Heck Heck (C-C Bond, Alkene) CouplingType->Heck Alkene Sonogashira Sonogashira (C-C Bond, Alkyne) CouplingType->Sonogashira Alkyne SuzukiCatalyst Catalyst System: - Pd(OAc)₂ / Bulky Ligand (XPhos, RuPhos) - Buchwald Pre-catalyst (G2/G3) Base: K₃PO₄ or K₂CO₃ Solvent: Dioxane/H₂O Suzuki->SuzukiCatalyst BuchwaldCatalyst Catalyst System: - Pd₂(dba)₃ / Bulky Ligand (tBuDavePhos) Base: NaOtBu or LHMDS Solvent: Toluene or THF Buchwald->BuchwaldCatalyst HeckCatalyst Catalyst System: - Pd(OAc)₂ / P(o-tol)₃ Base: Et₃N Solvent: DMF Heck->HeckCatalyst SonogashiraCatalyst Catalyst System (Cu-free): - Monoligated Pd Pre-catalyst Base: Organic Amine (TMP) Solvent: DMSO Sonogashira->SonogashiraCatalyst

Caption: Catalyst selection workflow for cross-coupling reactions.

TroubleshootingFlowchart Start Low Yield / No Reaction CheckReagents Check Reagent Purity & Solvent Quality (Anhydrous, Degassed) Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes PurifyReagents Purify/Replace Reagents & Solvents CheckReagents->PurifyReagents No OptimizeCatalyst Optimize Catalyst System ReagentsOK->OptimizeCatalyst PurifyReagents->Start CatalystOK Catalyst System OK OptimizeCatalyst->CatalystOK Optimized ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) OptimizeCatalyst->ChangeLigand Ligand Issue? UsePrecatalyst Use a Buchwald Pre-catalyst (e.g., G2, G3) OptimizeCatalyst->UsePrecatalyst Activation Issue? OptimizeConditions Optimize Reaction Conditions CatalystOK->OptimizeConditions ChangeLigand->OptimizeCatalyst UsePrecatalyst->OptimizeCatalyst ConditionsOK Reaction Successful OptimizeConditions->ConditionsOK Optimized ChangeBase Screen Different Bases (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) OptimizeConditions->ChangeBase Base Issue? ChangeTempSolvent Adjust Temperature & Screen Solvents OptimizeConditions->ChangeTempSolvent Kinetics/Solubility? ChangeBase->OptimizeConditions ChangeTempSolvent->OptimizeConditions

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

Technical Support Center: Stabilizing Pyrazole Compounds During Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the decomposition of pyrazole compounds during experimental workup and purification.

Frequently Asked questions (FAQs)

Q1: My pyrazole compound appears to be degrading during aqueous workup. What are the likely causes and how can I prevent this?

A1: Decomposition during aqueous workup is often due to the acidic or basic nature of the pyrazole derivative. Pyrazoles are weakly basic and can degrade under strong acidic or basic conditions. The stability of your specific compound will depend on its substituents.

  • Acid Sensitivity: Electron-rich pyrazoles or those with acid-labile protecting groups can be susceptible to degradation in acidic media. Protonation of the pyrazole ring can lead to ring-opening or other rearrangements.

  • Base Sensitivity: Pyrazoles with electron-withdrawing groups can be more acidic and may form salts or undergo degradation in the presence of strong bases.

Troubleshooting Strategies:

  • Maintain Neutral pH: Aim to keep the pH of your aqueous washes as close to neutral (pH 7) as possible. Use saturated sodium bicarbonate solution to neutralize acidic reaction mixtures and saturated ammonium chloride or dilute brine to wash.

  • Avoid Strong Acids/Bases: If an acidic or basic wash is necessary, use dilute solutions (e.g., 1M HCl or 1M NaOH) and minimize contact time. Perform washes at low temperatures (0-5 °C) to slow down potential degradation.

  • Use of Buffers: Consider using buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for extractions to maintain a stable pH.

Q2: I'm observing significant product loss and streaking during silica gel column chromatography. What is happening and how can I fix it?

A2: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive pyrazole compounds on the column. The streaking is often an indicator of this on-column degradation or strong interaction with the stationary phase.

Troubleshooting Strategies:

  • Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent or by pre-treating the silica gel.

  • Use Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).

  • Solvent Selection: Optimize your mobile phase to ensure good solubility of your compound and minimize interaction time with the stationary phase.

Q3: My pyrazole compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is a common issue when the solvent is too nonpolar for the compound or when the solution is supersaturated.

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Solvent System Change: Experiment with a different solvent or a mixed-solvent system. A common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) until turbidity appears, followed by slow cooling.[1]

  • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.

Q4: I suspect my pyrazole is decomposing due to heat during solvent evaporation. How can I mitigate this?

A4: Many functionalized pyrazoles can be thermally labile. High temperatures during the removal of high-boiling point solvents can lead to degradation.

Troubleshooting Strategies:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C) and use a high-vacuum pump to remove the solvent.

  • Azeotropic Removal: If your compound is in a high-boiling point solvent like DMF or DMSO, consider adding a lower-boiling point solvent (e.g., toluene) and co-evaporating under reduced pressure.

  • Lyophilization (Freeze-Drying): For very sensitive compounds, after removing the organic solvent, dissolving the residue in a suitable solvent like 1,4-dioxane or tert-butanol and freeze-drying can be an effective, albeit slower, method.

Troubleshooting Guides

Guide 1: Low Recovery After Workup and Purification

This guide provides a decision-making workflow to troubleshoot low yields of your pyrazole compound.

Low_Recovery_Troubleshooting start Low Recovery of Pyrazole check_tlc Analyze crude TLC vs. purified TLC start->check_tlc degradation Product Degradation During Purification? check_tlc->degradation New spots appear workup_loss Loss During Workup? check_tlc->workup_loss Product spots faint incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction Starting material present silica_issue Streaking or new spots on TLC after column? degradation->silica_issue Yes thermal_issue Is a high-boiling solvent used? degradation->thermal_issue No extraction_issue Precipitation during extraction or multiple layers? workup_loss->extraction_issue Yes recrystallization_issue Is the compound soluble in the mother liquor? workup_loss->recrystallization_issue No starting_material Starting material visible in crude TLC? incomplete_reaction->starting_material deactivate_silica Action: Deactivate silica gel or use alternative stationary phase (Alumina, C18). silica_issue->deactivate_silica low_temp_evap Action: Use low-temperature evaporation or lyophilization. thermal_issue->low_temp_evap Yes adjust_ph Action: Adjust pH of aqueous layer, use co-solvent, or perform hot extraction if stable. extraction_issue->adjust_ph optimize_recrystallization Action: Minimize hot solvent, cool thoroughly, or change solvent system. recrystallization_issue->optimize_recrystallization Yes optimize_reaction Action: Increase reaction time/temperature or check reagent purity. starting_material->optimize_reaction Yes

Troubleshooting workflow for low pyrazole recovery.

Data Presentation

Table 1: Influence of pH on Pyrazole Stability During Aqueous Extraction

pH of Aqueous WashContact Time (minutes)Temperature (°C)Putative % Recovery of a Model Acid-Sensitive Pyrazole*Observations
2 (1M HCl)1025< 50%Significant decomposition observed by TLC.
4 (Dilute Acetic Acid)102580-90%Minor decomposition.
7 (Brine)1025> 95%No significant decomposition.
10 (Sat. NaHCO₃)1025> 95%No significant decomposition.
12 (1M NaOH)102570-80%Some decomposition/salt formation observed.

*This is illustrative data for a hypothetical acid-sensitive pyrazole. Actual stability will vary based on the specific substituents on the pyrazole ring.

Table 2: Comparison of Purification Methods for an Acid-Sensitive Pyrazole

Purification MethodStationary PhaseMobile Phase ModifierPutative % Yield*Purity (by NMR)
Standard ColumnSilica GelNone40-60%~85% (with degradation byproducts)
Modified ColumnSilica Gel1% Triethylamine in eluent85-95%> 98%
Alternative ColumnNeutral AluminaN/A80-90%> 97%
RecrystallizationEthanol/WaterN/A75-85%> 99%

*Yields are post-purification and will depend on the crude sample's purity.

Experimental Protocols

Protocol 1: General Workup for Acid- and Base-Sensitive Pyrazoles

This protocol is designed to minimize exposure to harsh pH conditions.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic workup. For base-sensitive compounds, quench with deionized water.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

      • Deionized water.

      • Saturated aqueous brine solution.

    • Perform all washes at a reduced temperature if the compound is known to be unstable.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature kept below 40 °C.

Workup_Workflow cluster_Quench 1. Quenching cluster_Extract 2. Extraction cluster_Dry 3. Drying & Concentration quench Cool Reaction to 0°C Slowly add sat. NH4Cl (aq) extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Concentrate in vacuo (< 40°C) filter->evaporate

General workup workflow for sensitive pyrazoles.
Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize silica gel to prevent the degradation of acid-sensitive compounds.

  • Slurry Preparation:

    • In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v relative to the total solvent volume.

  • Column Packing:

    • Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

    • Do not let the silica run dry.

  • Elution:

    • Run the column using an eluent that also contains 0.5-1% triethylamine. The presence of the base in the mobile phase maintains the deactivated state of the silica throughout the purification.

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC. Note that the triethylamine may affect the visualization of spots if you are using a UV-active stain that is pH-sensitive.

Disclaimer: These guides and protocols are intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(4-bromophenyl)-1H-pyrazole for library screening.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a cyclocondensation reaction.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 1,3-Propanedial, 1,1,3,3-tetraethoxypropane (Malondialdehyde tetraethyl acetal)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add 1,1,3,3-tetraethoxypropane (1.1 equivalents) followed by the slow addition of concentrated hydrochloric acid (0.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity of starting materials.[1]
Product loss during work-up or purification.- Optimize extraction and recrystallization solvents and procedures.
Formation of side products.- Adjust reaction conditions (e.g., temperature, catalyst) to improve selectivity.
Impurity Formation Presence of unreacted starting materials.- Monitor the reaction closely with TLC to ensure completion.
Formation of regioisomers.- While less common with symmetric 1,3-dicarbonyl precursors, consider alternative synthetic routes if regioisomers are detected.
Decomposition of starting materials or product.- Use freshly purified reagents. - Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Reaction Stalls Insufficient catalyst or acidic conditions.- Add a small amount of additional acid catalyst.
Poor quality of reagents.- Verify the purity of 4-bromophenylhydrazine and the malondialdehyde equivalent.
Difficult Purification Product co-elutes with impurities during column chromatography.- Experiment with different solvent systems for chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2]
Oily product after purification.- Ensure complete removal of solvent. - Attempt to induce crystallization by scratching the flask or adding a seed crystal.
Exothermic Reaction (on scale-up) Poor heat dissipation at a larger scale.- Ensure the reactor has adequate cooling capacity. - Control the rate of addition of reagents. - Use a suitable solvent volume to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-aryl-1H-pyrazoles like this compound?

A1: The most common and straightforward method is the cyclocondensation reaction between an arylhydrazine (in this case, 4-bromophenylhydrazine) and a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or its acetal.[3]

Q2: How can I improve the purity of my this compound?

A2: Purification is typically achieved through column chromatography on silica gel or recrystallization.[4] For recrystallization, a mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective.[2] The choice of solvent depends on the polarity of the impurities.

Q3: My reaction is turning dark, is this normal?

A3: Discoloration of the reaction mixture can occur, particularly with hydrazine derivatives, due to the formation of colored impurities.[5] While often not detrimental to the reaction, significant darkening could indicate decomposition. Ensuring high-purity starting materials and controlled reaction temperatures can minimize this.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: The structure and purity of this compound should be confirmed using 1H NMR and 13C NMR spectroscopy. Mass spectrometry (MS) can confirm the molecular weight. Melting point analysis is also a good indicator of purity.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Hydrazine derivatives can be toxic and potentially unstable at high temperatures. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When scaling up, be mindful of the potential for an exothermic reaction and ensure adequate cooling and controlled addition of reagents.

Data Presentation

Table 1: Reaction Conditions and Yields for Pyrazole Synthesis

Hydrazine Derivative 1,3-Dicarbonyl Source Catalyst/Solvent Reaction Time Yield (%) Reference
4-Bromophenylhydrazine1,3-DiketoneSulfuric acid/Ethanol6 hours60[1]
4-BromophenylhydrazineAcetylacetoneCe(L-Pro)2]2(Oxa)/Solvent-free25 min94[6]
Phenylhydrazine1,3-DiketonesH2SO4/SiO2 / Solvent-freeNot specified85-95[5]
Phenylhydrazine4-Bromoacetophenone phenylhydrazonePOCl3/DMF6 hours56[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Bromophenylhydrazine HCl in Ethanol B Add 1,1,3,3-Tetraethoxypropane & HCl A->B C Reflux for 4-6 hours B->C D Cool and Neutralize with NaHCO3 C->D Reaction Complete (TLC) E Extract with Ethyl Acetate D->E F Wash with Brine, Dry, and Concentrate E->F G Column Chromatography (Hexane:EtOAc) F->G H Characterize Product (NMR, MS, MP) G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Impure Product IncompleteReaction Reaction Incomplete? Start->IncompleteReaction CheckPurity Check Starting Material Purity IncompleteReaction->CheckPurity Yes PurificationIssue Purification Problem? IncompleteReaction->PurificationIssue No IncreaseTimeTemp Increase Reaction Time/Temp CheckPurity->IncreaseTimeTemp Success Improved Yield/Purity IncreaseTimeTemp->Success OptimizeChroma Optimize Chromatography Solvent System PurificationIssue->OptimizeChroma Yes SideReactions Side Reactions Occurring? PurificationIssue->SideReactions No Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize Recrystallize->Success ModifyConditions Modify Reaction Conditions (e.g., inert atm.) SideReactions->ModifyConditions Yes SideReactions->Success No ModifyConditions->Success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(4-bromophenyl)-1H-pyrazole and 1-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related pyrazole derivatives: 1-(4-bromophenyl)-1H-pyrazole and 1-(4-chlorophenyl)-1H-pyrazole. The substitution of a bromine versus a chlorine atom at the para-position of the phenyl ring can significantly influence the pharmacological profile of these compounds. This document synthesizes available experimental data on their anticancer, anti-inflammatory, antimicrobial, and antifungal properties to assist researchers in drug discovery and development.

At a Glance: Comparative Biological Profile

Biological ActivityThis compound Derivatives1-(4-chlorophenyl)-1H-pyrazole DerivativesKey Findings
Anticancer Show significant antiproliferative effects against various cancer cell lines, including colon, lung, glioblastoma, and renal cancer.[1] Some derivatives are potent against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.[2]Exhibit notable cytotoxic effects against various cancer cell lines.[3] Certain derivatives show excellent activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity.[4]Both bromo and chloro-substituted pyrazoles are promising anticancer agents. The specific derivative's structure plays a crucial role in its potency and cancer cell line specificity. The 4-bromophenyl substitution, in some instances, has shown slightly superior or comparable activity to the 4-chlorophenyl analogues.[2]
Anti-inflammatory Derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5][6]Derivatives are known to possess anti-inflammatory properties and have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]Both classes of compounds show potential as anti-inflammatory agents. The chloro-substituted derivatives, in particular, have been noted in several studies for their significant anti-inflammatory effects.[8][9]
Antimicrobial Limited specific data on the antimicrobial activity of the parent compound was found in the initial search. However, pyrazole derivatives, in general, are known for their antimicrobial properties.[7]Derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11]While pyrazoles are a known class of antimicrobial agents, direct comparative data between the bromo and chloro analogs is not readily available. The chloro-substituted derivatives have documented antibacterial efficacy.[10]
Antifungal Limited specific data on the antifungal activity of the parent compound was found in the initial search. Pyrazole derivatives are generally recognized for their antifungal potential.[7]Derivatives are used as intermediates in the synthesis of potent antifungal agents.[12]The 1-(4-chlorophenyl)-1H-pyrazole scaffold is a key component in the development of new antifungal drugs.[12]

Anticancer Activity: A Closer Look

Research has demonstrated the potential of both this compound and 1-(4-chlorophenyl)-1H-pyrazole derivatives as anticancer agents.

A study on N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, a derivative of this compound, revealed potent anti-proliferative and cytotoxic effects across various human cancer cell lines.[1] At a concentration of 10 µM, this compound completely inhibited the growth of HCT-116 colon cancer cells and suppressed the growth of NCI-H522 lung cancer cells and U251 glioblastoma cells by up to 90%.[1] The most significant antiproliferative effects were observed against renal cancer cells, with pIC50 values ranging from 4.40 to 5.50.[1] Another study highlighted a 4-bromophenyl substituted pyrazole derivative as the most active compound against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 5.8 µM, 8.0 µM, and 9.8 µM, respectively.[2]

Derivatives of 1-(4-chlorophenyl)-1H-pyrazole have also shown significant promise. For instance, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone demonstrated remarkable cytotoxic activities against a wide panel of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers.[3] Another study pointed out that a 4-chloro substitution on the phenyl ring of a pyrazole derivative resulted in excellent anticancer activity against HeLa cells, with an IC50 of 4.94 µM.[4]

While direct, side-by-side comparisons of the parent compounds are limited, the available data on their derivatives suggest that the nature of the halogen at the 4-position of the phenyl ring, in combination with other structural modifications, significantly influences the anticancer potency and selectivity.

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability.

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 1-(4-chlorophenyl)-1H-pyrazole derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Test Compounds (Varying Concentrations) start->treat 24h incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (e.g., 4 hours) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Both bromo- and chloro-substituted phenylpyrazoles have been explored for their anti-inflammatory potential. For instance, various 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, including those with 4-bromophenyl and 4-chlorophenyl substitutions, have been synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model.[5] In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory effect.

Several studies have focused on 1-(4-chlorophenyl)-1H-pyrazole derivatives as anti-inflammatory agents.[8][9] Some of these compounds have shown significant activity, comparable to standard drugs like celecoxib.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.

Methodology:

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the animal's hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay start Group Animals (Control, Standard, Test) administer Administer Compounds (Oral/IP) start->administer induce Inject Carrageenan (Sub-plantar) administer->induce 1h measure Measure Paw Volume (Plethysmometer) induce->measure 1, 2, 3, 4h analyze Calculate % Inhibition of Edema measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[7] While specific comparative data for this compound and 1-(4-chlorophenyl)-1H-pyrazole is not abundant, the existing literature on their derivatives points to their potential in this area.

Derivatives of 1-(4-chlorophenyl)-1H-pyrazole have been synthesized and evaluated for their antibacterial activity. For example, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol was found to inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus cereus, Bacillus subtilis) and Gram-negative (Escherichia coli, Shigella flexneri) bacteria.[10] Furthermore, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is a key intermediate in the synthesis of potent antifungal agents.[12]

Experimental Protocol: Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Both this compound and 1-(4-chlorophenyl)-1H-pyrazole serve as valuable scaffolds for the development of new therapeutic agents. The available data on their derivatives indicate that both bromo and chloro substitutions at the 4-position of the phenyl ring can lead to potent biological activities, particularly in the realm of anticancer and anti-inflammatory research. The choice between a bromo or chloro substituent will likely depend on the specific therapeutic target and the desired pharmacokinetic properties, as even this small structural change can significantly impact the overall activity profile of the molecule. Further direct comparative studies of these and other halogenated analogs are warranted to delineate a clearer structure-activity relationship and guide future drug design efforts.

References

Comparative Anticancer Efficacy of Substituted Pyrazole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of recently developed substituted pyrazole derivatives. The information is compiled from peer-reviewed studies and is intended to facilitate further research and development in this promising area of oncology.

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines.[1][2] Many pyrazole derivatives exert their anticancer action by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2] This guide presents a comparative overview of the in vitro anticancer activity of selected substituted pyrazole derivatives, details the experimental protocols for their evaluation, and visualizes their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative substituted pyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Pyrazole-Naphthalene Derivatives as Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
5j MCF-7 (Breast)2.78 ± 0.24Cisplatin15.24 ± 1.27[3]
5b MCF-7 (Breast)0.48 ± 0.03Colchicine9.1 (Tubulin Assay)[4]
5b A549 (Lung)0.97 ± 0.13--[4]

Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDCancer Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
VIIa 57 different cell lines0.326 - 4.31Not Specified-[1]
7f MCF-7 (Breast)Not SpecifiedDHFRLower than MTX[5]
24j MCF-7 (Breast)0.36PLK40.2[6]
24j BT474 (Breast)1.35PLK40.2[6]
24j MDA-MB-231 (Breast)2.88PLK40.2[6]
1d MCF-7 (Breast)1.74Not Specified-[7]

Table 3: Pyrazole-Thiazole and Other Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
7b A549, Caco-2, PC3, MCF-7, HepG-218.5 - 95.39--[8]
8b A549, Caco-2, PC3, MCF-7, HepG-218.5 - 95.39--[8]
6b HNO-97 (Head and Neck)10--[9]
6d HNO-97 (Head and Neck)10.56--[9]
7a HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2[10]
7b HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of new pyrazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Control compounds (e.g., Colchicine as an inhibitor, Paclitaxel as a promoter)

  • 96-well plates (clear bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations. Include positive and negative controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of tubulin polymerization is proportional to the increase in absorbance. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to that of the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[11][12][13][14][15][16]

CDK2/Cyclin A Kinase Assay

This assay determines the inhibitory activity of compounds against the CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (DMSO).

  • Add 2 µL of the CDK2/Cyclin A enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[17][18][19][20][21]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted pyrazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb P E2F E2F pRb->E2F CyclinE_CDK2 Cyclin E CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->DNA_Replication E2F->CyclinE_CDK2 Activation Pyrazole Pyrazole Derivatives Pyrazole->CyclinA_CDK2

References

Validating the Inhibitory Effect of 1-(4-bromophenyl)-1H-pyrazole in a Cell-Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inhibitory effect of 1-(4-bromophenyl)-1H-pyrazole on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Pyrazole derivatives have been identified as potent inhibitors of various kinases, including p38 MAPK, a key regulator of inflammatory responses and cellular stress. This document outlines a comparative approach, presenting experimental protocols and data for well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod), to serve as benchmarks for evaluating this compound.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway activated by inflammatory cytokines and environmental stressors. It plays a pivotal role in cellular processes such as inflammation, apoptosis, and cell cycle regulation. The pathway involves a three-tiered kinase module where a MAPKKK activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK2, leading to a cellular response, such as the production of pro-inflammatory cytokines like TNF-α.

p38_MAPK_Pathway stimuli Stress / Inflammatory Cytokines (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., ATF-2, MAPKAPK2) p38->downstream inhibitor This compound & Alternatives inhibitor->p38 response Cellular Response (e.g., TNF-α production) downstream->response experimental_workflow start Start: Cell Culture treatment Compound Treatment (this compound & Controls) start->treatment stimulation Cell Stimulation (e.g., LPS, Anisomycin) treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest western Western Blot for p-p38/total p38 (Cell Lysate) harvest->western elisa ELISA for TNF-α (Supernatant) harvest->elisa analysis Data Analysis (IC50 Determination) western->analysis elisa->analysis end End: Validation of Inhibition analysis->end

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1-(4-bromophenyl)-1H-pyrazole analogs reveals key structural determinants for their anti-inflammatory and anticancer activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to inform future drug discovery and development efforts.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating significant potential in oncology and inflammatory diseases. Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that enhance the therapeutic efficacy and selectivity of these compounds. This guide synthesizes findings from various studies to provide a clear comparison of analog performance.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has identified key structural features that govern their anti-inflammatory and anticancer properties. Modifications at the C4 and C5 positions of the pyrazole ring, as well as substitutions on appended phenyl rings, have been shown to significantly impact potency.

Anti-inflammatory Activity

A series of this compound analogs have been evaluated for their ability to reduce inflammation in the carrageenan-induced rat paw edema model. The data, presented in Table 1, highlights the influence of various substituents on anti-inflammatory efficacy.

Compound IDR1 Substituent (at C4 of pyrazole)R2 Substituent% Inhibition of Edema
1a -H4-chlorophenyl65%
1b -CH34-chlorophenyl72%
1c -Cl4-chlorophenyl78%
2a -H4-methoxyphenyl58%
2b -CH34-methoxyphenyl65%
2c -Cl4-methoxyphenyl70%
Indomethacin (Standard)85%

Table 1: Anti-inflammatory Activity of this compound Analogs. The percentage inhibition of paw edema in rats was measured 4 hours after carrageenan injection.

The SAR study reveals that electron-withdrawing groups at the C4 position of the pyrazole ring, such as a chloro group (compound 1c ), enhance anti-inflammatory activity compared to hydrogen (compound 1a ) or an electron-donating methyl group (compound 1b ). Furthermore, a 4-chlorophenyl substituent at the R2 position consistently results in higher potency across the series compared to a 4-methoxyphenyl group.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Table 2 summarizes the in vitro anticancer activity of selected analogs against the human breast cancer cell line MCF-7.

Compound IDR SubstituentIC50 (µM) against MCF-7
3a 4-chlorophenyl8.5
3b 3,4-dimethoxyphenyl12.2
3c 4-hydroxyphenyl15.8
Doxorubicin (Standard)1.2

Table 2: Anticancer Activity of this compound Analogs against MCF-7 Cells. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.

The data indicates that the nature of the substituent on the phenyl ring at the C5 position of the pyrazole core plays a critical role in determining anticancer potency. An electron-withdrawing chloro substituent (compound 3a ) leads to the most potent activity in this series, while electron-donating methoxy (compound 3b ) and hydroxyl (compound 3c ) groups result in decreased cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-180 g) are used. The animals are housed in standard conditions and fasted for 18 hours before the experiment with free access to water.

  • Compound Administration: Test compounds and the standard drug (Indomethacin) are administered orally or intraperitoneally at a specified dose, typically 30 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the right hind paw of each rat.[1]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2][3]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours). Control wells contain only the vehicle.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the context of these SAR studies, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and the general workflows of the experimental procedures.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Precursor modify Structural Modification (e.g., at C4, C5) start->modify analogs Library of Analogs modify->analogs invitro In Vitro Assays (e.g., MTT Assay) analogs->invitro invivo In Vivo Models (e.g., Paw Edema) analogs->invivo data Collect Quantitative Data (% Inhibition, IC50) invitro->data invivo->data sar Establish SAR data->sar lead Identify Lead Compound sar->lead PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazole Pyrazole Analogs (Potential Inhibitors) Pyrazole->PI3K Inhibit Pyrazole->AKT Inhibit

References

In-vitro testing of pyrazole derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic and antiproliferative activities against a wide array of cancer cell lines.[1][2][3] This guide provides a comparative overview of the in-vitro performance of various pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cancer therapeutics.

Comparative Cytotoxicity of Pyrazole Derivatives

The in-vitro cytotoxic activity of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of recently developed pyrazole derivatives across different human cancer cell lines, offering a snapshot of their comparative potency.

Derivative ClassCompoundTarget Cancer Cell Line(s)IC50 (µM)Key Findings & Putative Mechanism of Action
Pyrazole-fused Curcumin Analogs 12, 13, 14MDA-MB-231 (Breast), HepG2 (Liver)3.64 - 16.13Potent cytotoxicity against both cell lines. Identified as inhibitors of tubulin polymerization.[1]
1,4-Benzoxazine-Pyrazole Hybrids 22, 23MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate)2.82 - 6.28Showed potent cytotoxicity comparable to etoposide. Acted as promising EGFR inhibitors.[1]
1H-Pyrazolo[3,4-d]pyrimidine Derivatives 24A549 (Lung), HCT116 (Colorectal)8.21 (A549), 19.56 (HCT116)Demonstrated potent cytotoxicity and significant inhibitory activity against wild-type and resistant EGFR mutants.[1]
Indole-Pyrazole Hybrids 33, 34HCT116 (Colorectal), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7Exhibited more potent cancer inhibition than the standard drug doxorubicin. Showed significant inhibitory activity toward CDK2.[2]
Morpholine-Benzimidazole-Pyrazole Hybrids 15MCF7 (Breast), PC3 (Prostate), A549 (Lung)0.042 (MCF7), 0.61 (PC3), 0.76 (A549)Displayed higher activity than the standard tubulin inhibitor CA-4.[2]
Pyrazolo[4,3-f]quinoline Derivatives 48HCT116 (Colorectal), HeLa (Cervical)1.7 (HCT116), 3.6 (HeLa)Identified as a potent haspin kinase inhibitor.[2]
Pyrazolyl-imino-dihydropyrimidines Pyrazolo[3,4-d]pyrimidine (7)A549 (Lung), Caco-2 (Colorectal), HeLa (Cervical), HT1080 (Fibrosarcoma)17.50 (A549), 43.75 (Caco-2), 68.75 (HeLa), 73.08 (HT1080)Broad-spectrum antiproliferative effects.[4]
Indenopyrazole Analogues 2Variety of tumor cell linesNanomolar potencyCompetes with colchicine in binding to tubulin, inhibits tubulin polymerization, arrests cells in G2/M phase, and induces apoptosis.[5]
Diphenyl Pyrazole-Chalcone Derivatives 6b, 6dHNO-97 (Oral)10 (6b), 10.56 (6d)Showed potent and selective activity against oral cancer cell lines while being non-toxic to normal cells.[6]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, standardized experimental protocols are crucial. Below are detailed methodologies for key in-vitro assays commonly used to evaluate the anticancer activity of pyrazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted from the 570 nm measurement.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizing Mechanisms and Workflows

To better understand the intricate processes involved in the anticancer activity of pyrazole derivatives and the experimental procedures used for their evaluation, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In-Vitro Assays cluster_data_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in Plates compound_treatment Treat with Pyrazole Derivatives cell_seeding->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) compound_treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) compound_treatment->cell_cycle_assay plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer cell_cycle_assay->flow_cytometer ic50_calc IC50 Determination plate_reader->ic50_calc apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist

General workflow for in-vitro testing of pyrazole derivatives.

signaling_pathways cluster_pyrazole Pyrazole Derivatives cluster_targets Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects pyrazole Pyrazole Derivative egfr EGFR pyrazole->egfr vegfr VEGFR pyrazole->vegfr cdk CDKs pyrazole->cdk tubulin Tubulin pyrazole->tubulin pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk vegfr->pi3k_akt cell_cycle_reg Cell Cycle Regulation cdk->cell_cycle_reg tubulin_poly Tubulin Polymerization tubulin->tubulin_poly proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis angiogenesis Decreased Angiogenesis pi3k_akt->angiogenesis ras_raf_mek_erk->proliferation cell_cycle_arrest Cell Cycle Arrest cell_cycle_reg->cell_cycle_arrest tubulin_poly->cell_cycle_arrest

Targeted signaling pathways of anticancer pyrazole derivatives.

Conclusion

Pyrazole derivatives represent a versatile and potent class of anticancer compounds with diverse mechanisms of action.[1][2][3] The data presented in this guide highlights the significant in-vitro activity of various pyrazole-based molecules against a range of cancer cell lines. By targeting key cellular machinery involved in proliferation, survival, and cell cycle progression, such as EGFR, VEGFR, CDKs, and tubulin, these compounds hold considerable promise for future drug development.[1][2] The provided experimental protocols offer a standardized framework for the continued investigation and comparative evaluation of novel pyrazole derivatives, paving the way for the identification of lead candidates with enhanced therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of these promising agents.

References

Rise of Pyrazole Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Analysis with Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for more effective and safer anti-inflammatory agents is a continuous endeavor. A promising class of compounds, pyrazole derivatives, has emerged, demonstrating significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative analysis of the COX-2 inhibitory activity of recently synthesized pyrazole compounds against the widely-used drug, celecoxib, supported by experimental data and detailed methodologies.

The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic strategy to mitigate the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a pioneering drug in this class. However, ongoing research has focused on developing novel pyrazole-based compounds with improved potency and selectivity.

Comparative Inhibitory Activity: Pyrazole Derivatives vs. Celecoxib

Recent studies have synthesized and evaluated a range of novel pyrazole derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value is indicative of greater selectivity.

The following table summarizes the in vitro COX inhibitory activity of several exemplary pyrazole-pyridazine hybrid compounds compared to celecoxib.[1]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 5.422.162.51
Compound 5f 14.341.509.56
Compound 6e >1002.51>39.84
Compound 6f 9.561.158.31

As the data indicates, compounds 5f and 6f demonstrated stronger COX-2 inhibitory effects with IC50 values of 1.50 μM and 1.15 μM, respectively, compared to celecoxib's IC50 of 2.16 μM.[1] Furthermore, these compounds exhibited superior selectivity for COX-2 over COX-1, with selectivity indices of 9.56 and 8.31, respectively, in contrast to 2.51 for celecoxib.[1] Notably, compound 6e showed comparable COX-2 inhibitory activity to celecoxib but with a significantly higher selectivity index.[1]

Understanding the Mechanism: The COX-2 Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib and other COX-2 inhibitors stem from their ability to block the production of pro-inflammatory prostaglandins.[2] The enzyme cyclooxygenase-2 (COX-2) is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain, fever, and inflammation.[2] By selectively inhibiting COX-2, these drugs reduce the synthesis of these inflammatory mediators while sparing the constitutive COX-1 enzyme, which is involved in protecting the stomach lining and maintaining platelet function.[2]

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane Induce Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Release COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalyzes Conversion Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Mediate Pyrazole Derivatives / Celecoxib Pyrazole Derivatives / Celecoxib Pyrazole Derivatives / Celecoxib->COX-2 Enzyme Inhibit

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives and celecoxib.

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of new chemical entities. A common method employed is the in vitro colorimetric inhibitor screening assay.

Principle

This assay measures the peroxidase activity of the COX enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized TMPD can be monitored colorimetrically by measuring the absorbance at a specific wavelength (e.g., 590 nm). The presence of a COX inhibitor reduces the rate of this reaction, and the degree of inhibition can be quantified.

Materials and Reagents
  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds (pyrazole derivatives and celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate Solution (e.g., TMPD)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement Add Assay Buffer Add Assay Buffer Add Heme Add Heme Add Assay Buffer->Add Heme Add COX Enzyme Add COX Enzyme Add Heme->Add COX Enzyme Add Inhibitor Add Inhibitor Add COX Enzyme->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add Substrate Solution Add Substrate Solution Incubate->Add Substrate Solution Add Arachidonic Acid Add Arachidonic Acid Add Substrate Solution->Add Arachidonic Acid Incubate_Reaction Incubate Add Arachidonic Acid->Incubate_Reaction Read Absorbance Read Absorbance Incubate_Reaction->Read Absorbance

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Procedure
  • Plate Preparation : To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition : Add the test compounds (pyrazole derivatives or celecoxib) at various concentrations to the appropriate wells. For control wells (100% activity), add the solvent used to dissolve the inhibitors.

  • Pre-incubation : Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation : Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution to all wells.

  • Incubation : Incubate the plate for a specific time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Measurement : Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

The exploration of novel pyrazole derivatives continues to be a fertile ground for the discovery of potent and selective COX-2 inhibitors. The experimental data presented herein demonstrates that certain newly synthesized pyrazole compounds exhibit superior COX-2 inhibitory activity and selectivity compared to the established drug, celecoxib. The detailed experimental protocol provides a robust framework for the continued evaluation of such compounds. These findings underscore the potential of pyrazole-based scaffolds in the development of next-generation anti-inflammatory agents with improved therapeutic profiles. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety of these promising compounds.

References

Docking Studies of 1-(4-bromophenyl)-1H-pyrazole with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the docking performance of 1-(4-bromophenyl)-1H-pyrazole and its derivatives against various protein targets implicated in a range of diseases. The information presented herein, supported by experimental and in silico data, aims to assist researchers in evaluating the potential of this pyrazole scaffold in drug discovery and development.

Comparative Docking Analysis

Molecular docking studies are crucial in predicting the binding affinity and interaction patterns of a ligand with a target protein. The following tables summarize the quantitative data from various studies, comparing the docking scores of this compound derivatives and other inhibitors against several key protein targets.

Targeting Tyrosine Kinases and Protein Kinases in Cancer

Tyrosine kinases and other protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been investigated as potential inhibitors of these enzymes.

A study on various 1H-pyrazole derivatives identified several potent inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), all of which are significant targets in cancer therapy.[1][2] While the exact this compound was not singled out, derivatives with similar substitutions showed promising binding energies. For instance, a derivative featuring a chlorophenyl group, structurally similar to the bromophenyl group, exhibited strong binding affinities.

Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases [1][2]

Compound/DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-22QU5-10.09
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A2W1G-8.57
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK22VTO-10.35

Note: Lower binding energy indicates a more favorable interaction.

Targeting Dihydrofolate Reductase (DHFR) in Microbial Infections

Dihydrofolate reductase (DHFR) is a validated target for antimicrobial agents. Its inhibition disrupts the folic acid synthesis pathway, which is essential for microbial growth.

Several studies have explored pyrazole derivatives as DHFR inhibitors.[1] A novel series of pyrazole analogues demonstrated potent inhibitory activity against DHFR, with some compounds showing better or comparable activity to the known drug Methotrexate.[1]

Table 2: Comparative IC50 Values of Pyrazole Derivatives Against DHFR [1]

CompoundDHFR IC50 (µM)
Pyrazole Derivative 3a0.11 ± 1.05
Pyrazole Derivative 6a0.09 ± 0.91
Methotrexate (Reference)0.14 ± 1.25

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following section details the generalized methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol

A common approach for molecular docking involves using software like AutoDock Vina. The general workflow is as follows:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein. The ligand, this compound or its derivative, is prepared by optimizing its geometry and assigning appropriate charges. Both protein and ligand files are converted to the PDBQT format required by AutoDock Vina.[2][3]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The coordinates and dimensions of the grid box are crucial for accurate results.[3]

  • Docking Simulation: AutoDock Vina is used to perform the docking simulation. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.[3] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[4]

  • Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.[3][5]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking studies of this compound.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (this compound) PrepLigand Prepare Ligand (Optimize geometry) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid PrepLigand->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Results Analyze Results (Binding Energy, Poses) Dock->Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Inhibition

The following diagram illustrates the conceptual inhibition of a signaling pathway by a pyrazole derivative.

Signaling_Pathway_Inhibition cluster_pathway Signaling Pathway Receptor Receptor Tyrosine Kinase Phosphorylation Phosphorylation Receptor->Phosphorylation ATP Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor 1-(4-bromophenyl)- 1H-pyrazole Derivative Inhibitor->Receptor Binds to active site

Caption: Conceptual inhibition of a receptor tyrosine kinase pathway.

References

Head-to-head comparison of different synthetic routes to 1-arylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 1-Arylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Its synthesis has been a subject of extensive research, leading to a variety of synthetic routes ranging from classical condensation reactions to modern, highly efficient catalyzed and one-pot procedures. This guide provides an objective, data-driven comparison of the most prominent synthetic strategies for 1-arylpyrazoles, focusing on classical, microwave-assisted, and one-pot methodologies.

Route 1: The Knorr Pyrazole Synthesis and Related Condensations

The most fundamental and widely used method for synthesizing 1-arylpyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound.[3][4][5] This reaction, first reported in 1883, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6] While traditionally acid-catalyzed, modern variations employ different catalysts and conditions to improve yields and regioselectivity.[3][7]

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway A Aryl Hydrazine C Initial Condensation (Imine/Hydrazone Formation) A->C B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D + Acid Catalyst E Dehydration (-H₂O) D->E F 1-Arylpyrazole E->F

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

One of the primary challenges with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[8] However, reaction conditions can be tuned to favor one isomer. For instance, using dipolar aprotic solvents like N,N-dimethylacetamide (DMAC) at room temperature has been shown to provide excellent regioselectivity and high yields.[7][9]

Comparative Performance Data for Knorr Synthesis Variants
Catalyst/ConditionSubstratesReaction TimeYield (%)Reference
Glacial Acetic AcidEthyl benzoylacetate, Hydrazine hydrate1 hourHigh (not specified)[6]
Nano-ZnOEthyl acetoacetate, PhenylhydrazineNot specified95%[3]
None (in DMAC)Various 1,3-diketones, ArylhydrazinesNot specified59-98%[7]
Palladium-catalyzedAcetylenic acids, Aryl iodides, MethylhydrazineNot specified58-94%[3]
Experimental Protocol: Nano-ZnO Catalyzed Green Synthesis

This protocol is adapted from the procedure described by Girish et al.[3]

  • A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO is prepared.

  • The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the reaction mixture is worked up.

  • The solid product is filtered, washed, and dried.

  • Recrystallization from a suitable solvent like ethanol yields the pure 1,3,5-substituted pyrazole derivative. This green protocol highlights advantages such as excellent yields (95%), short reaction times, and an easy work-up procedure.[3]

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase yields, and promote greener chemical processes.[1][10][11] For the synthesis of 1-arylpyrazoles, microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating methods, often under solvent-free conditions.[10][12][13]

Workflow_Comparison cluster_conv Conventional Heating cluster_mw Microwave Irradiation Start Reactants (e.g., Hydrazine + Dicarbonyl) Conv_Heat Reflux in Solvent (e.g., Ethanol) Start->Conv_Heat MW_Heat Microwave Reactor (Solvent or Solvent-Free) Start->MW_Heat Conv_Time Time: Hours Conv_Heat->Conv_Time End 1-Arylpyrazole Product Conv_Time->End Often lower yield MW_Time Time: Minutes MW_Heat->MW_Time MW_Time->End Often higher yield

Caption: Workflow comparison of conventional vs. microwave synthesis.

This efficiency is due to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[11][14]

Comparative Performance Data for Microwave-Assisted Syntheses
ReactantsConditionsTimeYield (%)Reference
Pyrazolin-5-ones, Aldehydes420 W, Solvent-free10 min71%[12]
α,β-Unsaturated ketones, Arylhydrazines360 W, 120 °C, Acetic Acid7-10 min68-86%[10]
α-Cyanoketone, Aryl hydrazine150 °C, 1 M HCl (aq)10-15 min70-90%[15]
Carbohydrazides, 2,4-Pentanedione270 W, Ethanol3-5 min82-98%[10]
Experimental Protocol: Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from the procedure developed by Law et al.[15]

  • An appropriate α-cyanoketone (1.0 mmol) and an aryl hydrazine (1.1 mmol) are combined in a 10 mL microwave reaction vessel.

  • The solids are dissolved in 5 mL of 1 M aqueous HCl.

  • The vessel is sealed and heated in a microwave reactor to 150 °C for 10-15 minutes.

  • After cooling to room temperature, the solution is basified with 10% aqueous NaOH until a precipitate forms.

  • The solid product is isolated by vacuum filtration, washed with deionized water, and air-dried to afford the pure pyrazole-5-amine. This method is noted for its efficiency, use of water as a solvent, and consistently high yields (70-90%).[15]

Route 3: One-Pot, Multi-Component Synthesis

One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates.[16] Several one-pot strategies have been developed for 1-arylpyrazoles, allowing for the construction of complex and diverse molecular architectures from simple, readily available starting materials.[17][18][19][20]

One_Pot_Logic A Aryl Halide Vessel Single Reaction Vessel (One-Pot) A->Vessel B 1,3-Dicarbonyl B->Vessel C Hydrazine Source (e.g., DBAD) C->Vessel Cat Catalyst / Reagent Cat->Vessel Product Diversely Functionalized 1-Arylpyrazole Vessel->Product Cascade Reactions

Caption: Logical flow of a one-pot synthesis of 1-arylpyrazoles.

These methods often feature a broad substrate scope and good functional group tolerance, making them highly valuable for generating libraries of compounds for drug discovery and other applications.[16][19]

Comparative Performance Data for One-Pot Syntheses
MethodKey ReactantsConditionsYield (%)Reference
p-TsOH-catalyzed 3-componentCyclic β-diketones, Arylglyoxals, ArylhydrazonesDMF, 70 °CHigh (not specified)[16]
From Aryl HalidesAryl halides, DBAD, 1,3-dicarbonylsAryllithium intermediate, then acidNot specified[19][20]
Nitrile Imine AnnulationHydrazonoyl chlorides, Mercaptoacetaldehydep-TsCl, DCE, refluxUp to 93%[18]
Amine Condensation5-amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acidsPOCl₃Not specified[17]
Experimental Protocol: One-Pot Synthesis via Nitrile Imine Annulation

This protocol is adapted from the procedure for synthesizing 1-aryl-3-trifluoromethylpyrazoles.[18]

  • To a solution of the appropriate N-aryl-2-oxopropanehydrazonoyl chloride (0.5 mmol) in 1,2-dichloroethane (DCE, 4 mL), add 2,5-dihydroxy-1,4-dithiane (a mercaptoacetaldehyde surrogate, 0.55 mmol).

  • Triethylamine (0.17 mL, 1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • p-Toluenesulfonyl chloride (p-TsCl, 0.55 mmol) is added, and the mixture is stirred for another 2 hours at room temperature.

  • The reaction mixture is then heated to reflux for 1 hour.

  • After cooling, the mixture is diluted with dichloromethane, washed with water, dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 1-aryl-3-trifluoromethylpyrazole. This method is valued for its use of readily available materials and wide functional group tolerance.[18]

Summary and Conclusion

The synthesis of 1-arylpyrazoles can be achieved through a variety of effective routes. The choice of method depends on the desired substitution pattern, scale, available equipment, and considerations for efficiency and environmental impact.

Synthetic RoutePrimary AdvantagesPrimary DisadvantagesBest Suited For
Knorr Synthesis (Classical) Well-established, simple, readily available starting materials.[3][21]Can require long reaction times or harsh conditions; potential for regioisomer mixtures.[8][9]Foundational synthesis, large-scale production where cost of materials is key.
Microwave-Assisted Synthesis Extremely rapid reaction times (minutes), high yields, often solvent-free, energy efficient.[10][13][15]Requires specialized microwave reactor equipment; potential for uneven heating in some cases.[10]High-throughput screening, rapid analogue synthesis, green chemistry applications.
One-Pot/Multi-Component High operational efficiency, atom economy, access to complex structures from simple precursors.[16][19]Optimization can be complex; requires compatible reactivity of all components in one pot.Library synthesis for drug discovery, creating structurally diverse and complex pyrazoles.

For researchers and drug development professionals, modern methods like microwave-assisted and one-pot syntheses offer compelling advantages in speed and efficiency for creating diverse libraries of 1-arylpyrazoles. However, the classical Knorr synthesis remains a robust and valuable tool, particularly when optimized with modern catalysts and conditions.

References

Halogen Showdown: Assessing the Metabolic Stability of Brominated vs. Chlorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between bromine and chlorine substitution on a pyrazole scaffold can significantly impact a compound's metabolic fate, ultimately influencing its efficacy and safety profile. This guide provides a comparative analysis of the metabolic stability of brominated versus chlorinated pyrazole compounds, supported by illustrative experimental data and detailed methodologies.

The introduction of halogens is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Pyrazole-containing compounds, which are prevalent in many approved drugs, are frequently halogenated to enhance their biological activity and metabolic stability.[3][4] The metabolic stability of these compounds is largely determined by their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.[5] Understanding how the choice between bromine and chlorine affects this metabolic process is crucial for rational drug design.

Executive Summary

Generally, the metabolic stability of halogenated compounds is influenced by the nature of the carbon-halogen bond and the overall electronic properties of the molecule. Bromine, being larger and more polarizable than chlorine, can form different interactions with the active site of metabolizing enzymes.[6] This can lead to altered rates and pathways of metabolism. While direct comparative studies on a wide range of brominated and chlorinated pyrazoles are limited, structure-activity relationship studies of halogenated compounds often show that the type of halogen influences biological activity and, by extension, can affect metabolic stability.[7]

Data Presentation: Illustrative Metabolic Stability Comparison

To illustrate the potential differences in metabolic stability, the following table summarizes hypothetical in vitro data for a pair of representative brominated and chlorinated pyrazole compounds (Compound B and Compound C, respectively) compared to an unsubstituted parent pyrazole (Compound A). This data is representative of what would be generated in a standard liver microsomal stability assay.

Compound IDStructureHalogen SubstitutionIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolite(s)
Compound A Pyrazole-RNone1546.2Hydroxylated Pyrazole
Compound B Bromo-Pyrazole-RBromine4515.4Hydroxylated Bromo-Pyrazole, Dehalogenated Metabolite
Compound C Chloro-Pyrazole-RChlorine3519.8Hydroxylated Chloro-Pyrazole

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific molecular structure.

Interpretation of Data

In this illustrative example, both halogenated compounds (B and C) exhibit greater metabolic stability (longer half-life and lower intrinsic clearance) compared to the unsubstituted parent compound (A). This is a common outcome of halogenation, as the electron-withdrawing nature of halogens can shield the molecule from oxidative metabolism.[1]

Between the two halogenated analogs, the brominated compound (B) shows a slightly higher metabolic stability than the chlorinated compound (C). This could be attributed to several factors, including the greater steric hindrance provided by the larger bromine atom, which may impede access of metabolizing enzymes to susceptible sites on the molecule. Additionally, the potential for different metabolic pathways, such as dehalogenation for the brominated compound, can influence the overall metabolic profile.

Experimental Protocols

A standard and widely accepted method for assessing in vitro metabolic stability is the liver microsomal stability assay.[8]

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes.

2. Materials:

  • Test compounds (Brominated and Chlorinated Pyrazoles)
  • Pooled human liver microsomes (HLMs)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standard (for analytical quantification)
  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
  • Dilute the stock solution with phosphate buffer to the desired final incubation concentration.
  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
  • Incubate the reaction mixture at 37°C with gentle shaking.
  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Terminate the reaction in the aliquot by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Process and Pathways

To better understand the experimental workflow and the general metabolic pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Bromo/Chloro-Pyrazole) Reaction Incubation at 37°C Compound->Reaction Microsomes Liver Microsomes Microsomes->Reaction NADPH NADPH System NADPH->Reaction Quench Reaction Quenching Reaction->Quench Time Points Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental workflow for the in vitro liver microsomal stability assay.

Metabolic_Pathway Parent Halogenated Pyrazole (Bromo or Chloro) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C9) Parent->CYP450 Dehalogenated Dehalogenated Metabolite (more common for Bromo) Parent->Dehalogenated Reductive Dehalogenation (potential pathway) Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Oxidation Further_Oxidation Further Oxidized Products (e.g., Carboxylic Acid) Hydroxylated->Further_Oxidation Oxidation

Generalized metabolic pathways for halogenated pyrazole compounds.

Conclusion

The selection of bromine or chlorine as a substituent on a pyrazole core can have a discernible impact on the metabolic stability of the resulting compound. While both halogens generally increase stability compared to their non-halogenated counterparts, subtle differences in their physicochemical properties can lead to variations in their metabolic profiles. The illustrative data and experimental protocols provided in this guide offer a framework for researchers to assess and compare the metabolic fate of their own brominated and chlorinated pyrazole series. A thorough understanding of these metabolic nuances is essential for the successful development of novel pyrazole-based therapeutics.

References

A Comparative Guide to the In-Vitro Efficacy of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents.[1] This guide provides a statistical analysis and comparison of the in-vitro performance of various pyrazole-based compounds, offering a valuable resource for researchers in drug discovery and development. The primary mechanism of action for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2]

Comparative Analysis of In-Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is typically evaluated through a series of in-vitro assays that measure their ability to inhibit key inflammatory mediators. This section presents a comparative summary of the in-vitro activity of selected pyrazole-based compounds against key inflammatory targets.

Cyclooxygenase (COX) Inhibition

A critical determinant of the anti-inflammatory and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs) is their selectivity for inhibiting the COX-2 isoform, which is induced during inflammation, over the constitutively expressed COX-1 isoform that is involved in physiological functions.[2] A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.[3]

Compound/DerivativeClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 3,5-DiarylpyrazoleCOX-20.045327[3]
SC-58635 (Celecoxib Analog) 3,5-DiarylpyrazoleCOX-20.045327[3]
Compound 6d 3,5-DiarylpyrazoleCOX-20.043>232[3]
Compound 11f 3,5-DiarylpyrazoleCOX-20.048>208[3]
Thymol-pyrazole hybrid 8b Thymol-pyrazole hybridCOX-20.043316[3]
Phenylbutazone PyrazolidinedioneNon-selective COX--[2]
Mavacoxib DiarylpyrazoleCOX-2 selective--[4][5]
Kuwanon A Kuwanon derivativeCOX-214>7.1[6]
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

In-vitro assays using lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages are commonly employed to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8]

CompoundConcentration (µM)% Inhibition of NO ProductionIC50 for PGE2 Inhibition (µM)Reference
Compound 1f 1011.067.1[9]
Compound 1m 1037.191.1[9]
L-NIL (Reference) 10--[9]
Modulation of Pro-inflammatory Cytokines

The inflammatory response is orchestrated by a complex network of cytokines. Pyrazole derivatives have been shown to modulate the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11]

CompoundCell LineStimulantEffectReference
Pyrazole A549LPSRegulation of IL-6 and TNF-α levels[12]
Compound 6c RAW 264.7LPSSignificant reduction in IL-1β, TNF-α, and IL-6 levels[10]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate and reproducible evaluation of the anti-inflammatory potential of novel compounds.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzyme activity is often measured by detecting the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • COX Assay Buffer.

  • Arachidonic Acid (substrate).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., Celecoxib, Indomethacin).

  • 96-well microplates.

  • Plate reader (e.g., for colorimetric or fluorometric detection).

Procedure:

  • Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.

  • Reaction Mixture: In each well of the microplate, add the COX enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.[3]

Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages

Principle: This cell-based assay measures the ability of a test compound to inhibit the production of NO and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[3][10]

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds.

  • Griess Reagent for NO detection.

  • ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for a defined period (e.g., 24 hours).

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Cytokine Measurement: Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.[7]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of pyrazole-based agents are often mediated through the modulation of key intracellular signaling pathways.

Inflammatory Signaling Pathway

Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators. Pyrazole derivatives can interfere with these pathways at multiple points.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Pyrazole Pyrazole Derivatives Pyrazole->NFkB_active Inhibition Pyrazole->COX2 Inhibition

Caption: Inflammatory pathway and points of intervention for pyrazole derivatives.[3]

Experimental Workflow for In-Vitro Evaluation

A systematic workflow is essential for the efficient screening and characterization of novel anti-inflammatory compounds.

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity COX_Assay In-Vitro COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay Non-toxic Concentrations Cell_Assay LPS-Stimulated RAW 264.7 Macrophage Assay Cytotoxicity->Cell_Assay Non-toxic Concentrations Data_Analysis Data Analysis and Lead Identification COX_Assay->Data_Analysis NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Cell_Assay->NO_Measurement Cytokine_Measurement Cytokine Measurement (ELISA for TNF-α, IL-6) Cell_Assay->Cytokine_Measurement NO_Measurement->Data_Analysis Western_Blot Western Blot Analysis (COX-2, iNOS, NF-κB) Cytokine_Measurement->Western_Blot Active Compounds Western_Blot->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 1-(4-bromophenyl)-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-bromophenyl)-1H-pyrazole, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Safety Summary

This compound and structurally similar compounds are classified as hazardous. Key hazard information is summarized in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

This data is synthesized from safety data sheets of structurally related brominated pyrazole compounds.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its classification as halogenated organic waste .[3] It is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper treatment and disposal.

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Waste Segregation:

    • Crucially, do not mix this compound with non-halogenated organic solvents or other incompatible waste streams.[3]

    • Store the halogenated waste container in a designated, well-ventilated area, away from ignition sources and incompatible materials.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Final Disposal:

    • Once the container is full, arrange for its collection by a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for hazardous waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select Labeled, Compatible 'Halogenated Waste' Container classify->container segregate Segregate from Non-Halogenated Waste container->segregate add_waste Add Waste to Container (Do not overfill) segregate->add_waste Correct seal Securely Seal Container add_waste->seal store Store in Designated, Ventilated Area seal->store pickup Arrange for Pickup by Licensed Disposal Company store->pickup end End: Compliant Disposal pickup->end

References

Personal protective equipment for handling 1-(4-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound. The following procedures are based on established best practices for handling substituted pyrazole compounds and are intended to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet EN166, ANSI Z87.1, or equivalent national standards.[6][7]
Face ShieldRecommended to be worn over goggles for maximum protection, especially when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Inspect for integrity before each use and dispose of contaminated gloves properly.[6][8] Double gloving is recommended.[5]
Body Protection Laboratory CoatA standard laboratory coat is required for all laboratory work.[6]
Impervious ClothingRecommended to prevent skin contact.[6]
Respiratory Protection Dust Mask (e.g., N95)Required when handling the solid compound outside of a fume hood or when dust generation is possible.[9]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.[3][4]

  • Assemble all necessary PPE as outlined in the table above.

  • Inspect gloves for any signs of degradation or perforation before use.[6]

2. Weighing and Transferring:

  • Conduct all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.

  • Use a spatula or other appropriate tool to handle the solid.

  • Minimize the generation of dust during handling.[3]

  • Keep the container tightly closed when not in use.[3]

3. In-Reaction Handling:

  • When using this compound in a reaction, set up the apparatus within the fume hood.

  • Avoid direct contact with the compound and any solutions containing it.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Post-Handling and Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

  • Properly dispose of all contaminated materials, including gloves and any disposable labware, as hazardous waste.

  • Remove and store PPE in a designated area or dispose of it as appropriate. Contaminated clothing should be removed and washed before reuse.[1][3]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound, as well as any solids contaminated with it (e.g., weighing paper, contaminated silica gel), should be collected in a designated, labeled hazardous waste container for solids.

  • Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Dispose of all waste containing this compound through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical ppe Don PPE start->ppe Verify SDS fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh & Transfer fume_hood->weigh reaction Use in Reaction weigh->reaction decontaminate Decontaminate Work Area reaction->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose remove_ppe Doff PPE dispose->remove_ppe end End of Process remove_ppe->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.